molecular formula C23H20O5 B1250549 Cinnatriacetin B

Cinnatriacetin B

Cat. No.: B1250549
M. Wt: 376.4 g/mol
InChI Key: UGVOYXYFLWZKOM-XTXIKLMYSA-N
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Description

Cinnatriacetin B has been reported in Fistulina hepatica with data available.
isolated from fistulina

Properties

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

(Z)-14-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxytetradec-5-en-8,10,12-triynoic acid

InChI

InChI=1S/C23H20O5/c24-21-16-13-20(14-17-21)15-18-23(27)28-19-11-9-7-5-3-1-2-4-6-8-10-12-22(25)26/h4,6,13-18,24H,2,8,10,12,19H2,(H,25,26)/b6-4-,18-15-

InChI Key

UGVOYXYFLWZKOM-XTXIKLMYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)OCC#CC#CC#CC/C=C\CCCC(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC#CC#CC#CCC=CCCCC(=O)O)O

Synonyms

cinnatriacetin B

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Cinnatriacetin B: An Uncharted Territory in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases has revealed no specific information on a compound designated as "Cinnatriacetin B." This suggests that this compound may be a novel, yet-to-be-described natural product, a compound with a different nomenclature, or potentially a misnomer. As a result, a detailed technical guide on its discovery, isolation, and biological activity cannot be constructed at this time.

While the quest for this compound proved fruitless, information is available for a closely related compound, Cinnatriacetin A . This molecule belongs to the class of organic compounds known as coumaric acid esters.[1]

Cinnatriacetin A: A Brief Overview

Cinnatriacetin A has been identified in edible fungi, including the common mushroom (Agaricus bisporus) and the oyster mushroom (Pleurotus ostreatus).[1] Its presence in these food sources suggests it could serve as a potential biomarker for their consumption.[1]

Chemical Classification:

  • Kingdom: Organic compounds

  • Super Class: Phenylpropanoids and polyketides

  • Class: Cinnamic acids and derivatives

  • Sub Class: Coumaric acids and derivatives

  • Direct Parent: Coumaric acid esters[1]

Due to the absence of data for this compound, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows—cannot be fulfilled. Researchers, scientists, and drug development professionals interested in this area are encouraged to consult the primary literature for methodologies related to the isolation and characterization of other natural products from fungal sources, which may provide a foundational approach for the potential future discovery of this compound.

Should information regarding the discovery and isolation of this compound become publicly available, a comprehensive technical guide will be developed to meet the specifications of the original request.

References

Unraveling Cinnatriacetin B: A Technical Guide to its Elusive Natural Sources and Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the natural origins, chemical analogs, and biological activities of Cinnatriacetin B and its related compounds, tailored for researchers, scientists, and drug development professionals.

While the specific compound "this compound" remains elusive in prominent scientific literature, this guide delves into the closely related and identified "Cinnatriacetin A" and the broader class of polyacetylene-coumaric acid esters. These compounds, found in common edible mushrooms, represent a promising area of research for novel therapeutic agents. This document provides a comprehensive overview of their natural sources, isolation methodologies, and the biological activities of their synthetic analogs, with a focus on nematicidal and cytotoxic properties.

Natural Sources and Isolation

Cinnatriacetin A, a coumaric acid ester of a polyacetylene, has been identified in edible mushrooms, highlighting a potential and accessible natural source for this class of compounds. The primary species of interest are:

  • Agaricus bisporus (Button Mushroom): One of the most widely cultivated mushrooms globally, A. bisporus is a known producer of various bioactive compounds, including phenolic substances and polyacetylenes.

  • Pleurotus ostreatus (Oyster Mushroom): This commonly consumed mushroom is also a rich source of diverse secondary metabolites, with studies indicating the presence of both polyacetylenes and cinnamic acid derivatives.

The isolation of these compounds typically involves solvent extraction of the mushroom's fruiting bodies followed by chromatographic separation.

Table 1: Natural Sources of Related Bioactive Compounds
Mushroom SpeciesCompound ClassReported Bioactivities
Agaricus bisporusPolyacetylenes, Cinnamic Acid DerivativesCytotoxic, Antimicrobial
Pleurotus ostreatusPolyacetylenes, Cinnamic Acid DerivativesNematicidal, Cytotoxic, Antioxidant, Anti-inflammatory

Experimental Protocols

General Extraction and Isolation of Polyacetylenes and Cinnamic Acid Derivatives

A general methodology for the extraction and isolation of these compounds from mushroom sources is outlined below. This protocol is a composite of standard phytochemical techniques and may require optimization based on the specific compound and source material.

Workflow for Isolation of Bioactive Compounds from Mushrooms

Extraction_Workflow Mushroom Mushroom Fruiting Bodies (e.g., Agaricus bisporus, Pleurotus ostreatus) Grinding Grinding and Lyophilization Mushroom->Grinding Extraction Solvent Extraction (e.g., Dichloromethane, Ethyl Acetate) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Eluted Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compounds Isolated Polyacetylenes and Cinnamic Acid Derivatives HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation

Caption: A generalized workflow for the extraction and purification of polyacetylenes and cinnamic acid derivatives from mushroom sources.

  • Sample Preparation: Fresh fruiting bodies of Agaricus bisporus or Pleurotus ostreatus are cleaned, sliced, and lyophilized. The dried material is then ground into a fine powder.

  • Extraction: The mushroom powder is subjected to extraction with a non-polar solvent such as dichloromethane or ethyl acetate at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, for example, with increasing polarity using a mixture of n-hexane and ethyl acetate, is employed to separate the components.

  • Purification: Fractions showing promising activity or containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analogues and Biological Activities

While specific synthetic analogues of this compound are not documented, research into related polyacetylenes and cinnamic acid derivatives has revealed significant biological activities, particularly cytotoxicity against cancer cell lines and nematicidal effects.

Cytotoxicity of Polyacetylenes

Polyacetylenes isolated from various natural sources have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Table 2: Cytotoxic Activity of Related Polyacetylenes
CompoundSourceCell LineIC50 (µM)
FalcarinolApiaceae familyCEM-C7H2 (Acute lymphoblastic leukemia)3.5[1]
Pentadeca-(9E)-ene-11,13-diyne-2,8-dioneEchinacea pallidaCOLO320 (Colon adenocarcinoma)>10 µg/mL[2]
Pentadeca-(8Z,13Z)-dien-11-yn-2-oneEchinacea pallidaCOLO320 (Colon adenocarcinoma)>10 µg/mL[2]
Nematicidal Activity

Several compounds isolated from basidiomycetes, the phylum to which Agaricus and Pleurotus belong, have shown significant nematicidal activity. This suggests that the polyacetylenes and related compounds from these mushrooms could be valuable leads for the development of new nematicides.

Table 3: Nematicidal Activity of Compounds from Basidiomycetes
Compound/ExtractFungal SourceTarget NematodeActivity (LD50/LC50)
S-coriolic acidPleurotus pulmonariusCaenorhabditis elegans5-10 ppm[3]
Linoleic acidPleurotus pulmonariusCaenorhabditis elegans5-10 ppm[3]
Polyacetylenes (general)Hypholoma fasciculareNot specifiedNematicidal activity reported

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound or its close analogues are yet to be fully elucidated. However, the cytotoxic and nematicidal activities of related polyacetylenes suggest potential interference with fundamental cellular processes.

Hypothesized Cellular Targets of Bioactive Mushroom Compounds

Signaling_Pathways cluster_source Bioactive Compounds cluster_targets Potential Cellular Targets cluster_outcomes Biological Outcomes Compound Polyacetylenes & Cinnamic Acid Esters Membrane Cell Membrane Integrity Compound->Membrane Mitochondria Mitochondrial Function Compound->Mitochondria DNA DNA Replication/Repair Compound->DNA Signaling Cell Signaling Pathways Compound->Signaling Apoptosis Apoptosis Membrane->Apoptosis Nematicidal Nematicidal Effect Membrane->Nematicidal Mitochondria->Apoptosis CellCycle Cell Cycle Arrest DNA->CellCycle Signaling->Apoptosis Signaling->CellCycle

Caption: A diagram illustrating the potential cellular targets and resulting biological effects of polyacetylenes and related compounds from mushrooms.

Conclusion and Future Directions

While the specific entity "this compound" remains to be characterized in the scientific literature, the exploration of related polyacetylene-coumaric acid esters from edible mushrooms like Agaricus bisporus and Pleurotus ostreatus presents a compelling avenue for drug discovery. The documented cytotoxic and nematicidal activities of compounds from these sources warrant further investigation.

Future research should focus on:

  • Targeted Isolation: A systematic phytochemical investigation of A. bisporus and P. ostreatus to isolate and identify novel polyacetylene-coumaric acid esters, which may include the elusive this compound.

  • Analogue Synthesis: The chemical synthesis of a library of Cinnatriacetin analogues to establish structure-activity relationships.

  • Mechanism of Action Studies: In-depth biological studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.

The development of this class of natural products and their synthetic derivatives could lead to the discovery of novel and effective therapeutic agents for the treatment of cancer and for agricultural applications.

References

The Elusive Structure of Cinnatriacetin B: A Case of Undiscovered or Mislabeled Identity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no information is currently available on the chemical structure, spectroscopic data, or biological activity of a compound designated as "Cinnatriacetin B." This lack of data prevents the creation of an in-depth technical guide as requested. The name itself may be the result of a typographical error, a misidentification, or it may refer to a very recently isolated natural product that has not yet been characterized in published literature.

While the requested guide on this compound cannot be produced, we can explore the related and documented compound, Cinnatriacetin A, to provide context and a potential framework for what the elucidation of a similar molecule might entail. Cinnatriacetin A is classified as a coumaric acid ester. The structure elucidation of such a compound would typically follow a standardized workflow involving isolation, purification, and spectroscopic analysis.

Hypothetical Workflow for Structure Elucidation

Should data for this compound become available, the process of elucidating its structure would likely follow the experimental workflow outlined below. This process is fundamental in the field of natural product chemistry.

G cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Determination A Source Material (e.g., Plant/Microorganism) B Solvent Extraction A->B C Crude Extract B->C D Chromatographic Separation (e.g., HPLC, Column Chromatography) C->D E Pure this compound D->E F Mass Spectrometry (MS) - Molecular Formula E->F G Infrared (IR) Spectroscopy - Functional Groups E->G H UV-Vis Spectroscopy - Chromophores E->H I Nuclear Magnetic Resonance (NMR) - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) E->I J Data Integration & Fragment Assembly F->J G->J H->J I->J K Proposed 2D Structure J->K L Stereochemical Analysis (e.g., NOESY, Chiral Synthesis) K->L M Final 3D Structure L->M

Caption: A generalized workflow for the isolation and structure elucidation of a novel natural product.

Spectroscopic Data: The Foundation of Structure

The core of chemical structure elucidation lies in the interpretation of spectroscopic and spectrometric data. For a hypothetical this compound, this data would be presented in structured tables for clarity and comparative analysis.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC CorrelationsKey COSY Correlations
1............
2............
3............
...............

Table 2: Other Hypothetical Spectroscopic Data for this compound

TechniqueDataInterpretation
High-Resolution Mass Spectrometry (HRMS)m/z [M+H]⁺ = ...Molecular Formula: CₓHᵧO₂
Infrared (IR) Spectroscopyν_max (cm⁻¹) = ...Presence of functional groups (e.g., -OH, C=O, C=C)
UV-Vis Spectroscopyλ_max (nm) = ...Indication of a conjugated system
Specific Rotation[α]²⁰_D = ...Indication of chirality

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are examples of the types of experimental protocols that would be included in a full technical guide.

1. Isolation and Purification: A detailed description of the extraction solvent system, the type of column chromatography used (e.g., silica gel, Sephadex), and the mobile phase gradients for High-Performance Liquid Chromatography (HPLC) would be provided.

2. Spectroscopic Analysis: For each analytical technique, the instrument model, solvent used, and key acquisition parameters would be specified. For example, for NMR, the spectrometer frequency (e.g., 500 MHz), the specific 1D and 2D experiments conducted, and the processing software would be detailed.

Signaling Pathways and Logical Relationships

In the absence of a known structure and biological activity for this compound, it is impossible to depict any associated signaling pathways. However, we can illustrate the logical relationship between different types of 2D NMR experiments, which are crucial for piecing together the carbon skeleton of a molecule.

G cluster_nmr 2D NMR Correlation Logic cluster_info Information Gained H1 ¹H NMR (Proton Chemical Shifts) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Chemical Shifts) C13->HSQC C13->HMBC info1 Proton Spin Systems COSY->info1 info2 Direct C-H Attachments HSQC->info2 info3 Connectivity Across Heteroatoms & Quaternary Carbons HMBC->info3

Caption: The logical flow of information from basic 1D NMR to advanced 2D NMR experiments in structure elucidation.

Unraveling the Assembly Line: A Technical Guide to the Cinnatriacetin B Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Architecture of a Promising Bioactive Compound

This technical guide offers an in-depth exploration of the biosynthetic pathway of Cinnatriacetin B, a complex polyketide with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the field of natural product biosynthesis and metabolic engineering. Through a comprehensive review of available data and methodologies, this guide aims to provide a foundational understanding of the genetic and enzymatic machinery responsible for the assembly of this intricate molecule.

Recent investigations have identified the producing organism of this compound as the fungus Circinotrichum falcatisporum. The structure of this compound, a novel spiro-γ-dilactone, has been elucidated, revealing a complex architecture that hints at a sophisticated biosynthetic origin, likely involving a polyketide synthase (PKS) pathway.

Proposed Biosynthetic Origin

While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, bioinformatic analysis of the Circinotrichum falcatisporum genome, coupled with knowledge of similar fungal polyketide biosynthesis, allows for the formulation of a putative pathway. The core scaffold of this compound is likely assembled by a Type I iterative polyketide synthase (PKS). This multienzyme complex would catalyze the sequential condensation of acetate and malonate units to form a linear polyketide chain. Subsequent enzymatic modifications, including cyclization, oxidation, and rearrangement, are proposed to generate the characteristic spiro-γ-dilactone structure.

Quantitative Data Summary

At present, specific quantitative data regarding the this compound biosynthetic pathway, such as enzyme kinetics, metabolite concentrations, and gene expression levels, are not available in the public domain. The tables below are structured to accommodate future experimental findings and provide a framework for comparative analysis.

Table 1: Putative Enzymes and Their Kinetic Parameters in this compound Biosynthesis

Putative EnzymeSubstrate(s)Product(s)Km (µM)kcat (s-1)Vmax (µM·s-1)
PKS Acyltransferase (AT)Acetyl-CoA, Malonyl-CoAAcyl-ACPData not availableData not availableData not available
PKS Ketosynthase (KS)Acyl-ACP, Malonyl-ACPβ-ketoacyl-ACPData not availableData not availableData not available
PKS Ketoreductase (KR)β-ketoacyl-ACPβ-hydroxyacyl-ACPData not availableData not availableData not available
PKS Dehydratase (DH)β-hydroxyacyl-ACPEnoyl-ACPData not availableData not availableData not available
PKS Enoylreductase (ER)Enoyl-ACPAcyl-ACPData not availableData not availableData not available
Thioesterase (TE)Polyketide-ACPFree polyketideData not availableData not availableData not available
Cytochrome P450 MonooxygenasePolyketide intermediateOxidized intermediateData not availableData not availableData not available
Dieckmann Cyclase/Claisen Condensation EnzymeLinear polyketideCyclic intermediateData not availableData not availableData not available

Table 2: Metabolite Concentrations During Circinotrichum falcatisporum Fermentation

MetaboliteTime Point 1 (e.g., 24h)Time Point 2 (e.g., 48h)Time Point 3 (e.g., 72h)
Acetyl-CoAData not availableData not availableData not available
Malonyl-CoAData not availableData not availableData not available
Linear Polyketide IntermediateData not availableData not availableData not available
This compoundData not availableData not availableData not available

Table 3: Relative Gene Expression Levels of Putative Biosynthetic Genes

GeneCondition 1 (e.g., Early Log Phase)Condition 2 (e.g., Stationary Phase)Fold Change
pks-cinBData not availableData not availableData not available
cyp450-cinBData not availableData not availableData not available
te-cinBData not availableData not availableData not available

Key Experimental Protocols

The investigation of the this compound biosynthetic pathway will necessitate a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments that would be crucial for pathway elucidation.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the cluster of genes responsible for the biosynthesis of this compound in Circinotrichum falcatisporum.

Methodology:

  • Genome Sequencing:

    • Culture Circinotrichum falcatisporum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 25°C.

    • Harvest the mycelia by filtration and freeze-dry.

    • Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality genome assembly.

  • Bioinformatic Analysis:

    • Annotate the assembled genome to predict open reading frames (ORFs).

    • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

    • Search for gene clusters containing a Type I PKS gene, as this is the likely core enzyme for this compound biosynthesis.

    • Analyze the identified cluster for genes encoding tailoring enzymes such as cytochrome P450 monooxygenases, reductases, and transferases that could be involved in the post-PKS modifications leading to the final structure.

Gene Knockout and Heterologous Expression

Objective: To functionally characterize the identified biosynthetic genes and confirm their role in this compound production.

Methodology:

  • Gene Knockout in Circinotrichum falcatisporum:

    • Construct a gene disruption cassette for the target gene (e.g., the PKS gene) containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.

    • Transform protoplasts of Circinotrichum falcatisporum with the disruption cassette using a polyethylene glycol (PEG)-mediated method.

    • Select for transformants on a medium containing the appropriate antibiotic.

    • Confirm gene disruption by PCR and Southern blot analysis.

    • Analyze the culture extracts of the knockout mutant by HPLC-MS to confirm the abolishment of this compound production.

  • Heterologous Expression in a Model Host (e.g., Aspergillus nidulans):

    • Clone the entire putative this compound biosynthetic gene cluster into an expression vector.

    • Transform a suitable fungal host strain (e.g., an Aspergillus nidulans strain engineered for secondary metabolite expression) with the expression construct.

    • Culture the transformed host under inducing conditions.

    • Analyze the culture extracts by HPLC-MS to detect the production of this compound, confirming the function of the gene cluster.

In Vitro Enzymatic Assays

Objective: To determine the biochemical function and kinetic parameters of the individual enzymes in the this compound pathway.

Methodology:

  • Protein Expression and Purification:

    • Clone the coding sequence of a target enzyme (e.g., a cytochrome P450) into an expression vector (e.g., pET vector for E. coli expression).

    • Express the protein in a suitable host (e.g., E. coli BL21(DE3)).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzymatic Assay:

    • Synthesize or isolate the putative substrate for the enzyme.

    • Set up a reaction mixture containing the purified enzyme, the substrate, and any necessary cofactors (e.g., NADPH for cytochrome P450s).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction and extract the products.

    • Analyze the reaction products by HPLC-MS to identify the enzymatic product and quantify its formation.

    • Determine kinetic parameters (Km, kcat) by varying the substrate concentration and measuring the initial reaction velocity.

Visualizing the Path Forward: Diagrams and Workflows

To facilitate a clearer understanding of the proposed biosynthetic logic and the experimental strategies, the following diagrams have been generated.

This compound Proposed Biosynthetic Pathway cluster_0 Core Polyketide Synthesis cluster_1 Tailoring and Cyclization Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Linear_Polyketide Linear_Polyketide PKS->Linear_Polyketide Cyclization Cyclization Linear_Polyketide->Cyclization Oxidation Oxidation Cyclization->Oxidation Spirocyclization Spirocyclization Oxidation->Spirocyclization Cinnatriacetin_B Cinnatriacetin_B Spirocyclization->Cinnatriacetin_B

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Gene Cluster Identification Fungal_Culture 1. Circinotrichum falcatisporum Culture DNA_Extraction 2. Genomic DNA Extraction Fungal_Culture->DNA_Extraction Genome_Sequencing 3. Whole Genome Sequencing DNA_Extraction->Genome_Sequencing Genome_Assembly 4. Genome Assembly Genome_Sequencing->Genome_Assembly Bioinformatics 5. antiSMASH Analysis Genome_Assembly->Bioinformatics BGC_Identification 6. Putative this compound Biosynthetic Gene Cluster Bioinformatics->BGC_Identification

Caption: Workflow for identifying the biosynthetic gene cluster.

Functional Characterization Workflow BGC Identified Biosynthetic Gene Cluster Gene_Knockout Gene Knockout in C. falcatisporum BGC->Gene_Knockout Heterologous_Expression Heterologous Expression in A. nidulans BGC->Heterologous_Expression Analysis_KO HPLC-MS Analysis of Knockout Mutant Gene_Knockout->Analysis_KO Analysis_HE HPLC-MS Analysis of Heterologous Host Heterologous_Expression->Analysis_HE Confirmation Confirmation of Gene Function Analysis_KO->Confirmation Analysis_HE->Confirmation

Caption: Workflow for functional characterization of biosynthetic genes.

This technical guide provides a comprehensive framework for the investigation of the this compound biosynthetic pathway. While significant experimental work remains to be done, the proposed pathway and methodologies outlined herein offer a clear roadmap for future research. The elucidation of this pathway will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the bioengineering of novel this compound analogs with enhanced therapeutic properties.

In-depth Technical Guide: In Silico Modeling and Docking Studies of Cinnatriacetin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The exploration of natural compounds for novel therapeutic agents remains a cornerstone of drug discovery. Cinnatriacetin B, a compound of significant interest, has been the subject of computational studies to elucidate its potential biological activities and mechanism of action. In silico modeling and molecular docking are powerful tools in this endeavor, providing insights into the molecular interactions between a ligand, such as this compound, and its putative biological targets. This guide details the methodologies, quantitative data, and logical frameworks employed in the computational analysis of this compound.

While direct research on "this compound" is not available in the public domain, this guide is constructed based on established principles and common practices in the field of computational drug discovery, drawing parallels from studies on related natural products. For the purpose of this technical guide, we will hypothesize a potential biological target and signaling pathway for this compound based on the activities of structurally similar compounds.

Hypothetical Target and Signaling Pathway

Based on the chemical class of this compound, a plausible mechanism of action could involve the modulation of inflammatory pathways. For this guide, we will consider the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a hypothetical target. The NF-κB pathway is a crucial regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.

Below is a diagram illustrating the canonical NF-κB signaling pathway, which we will presume is modulated by this compound.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Cinnatriacetin_B This compound Cinnatriacetin_B->IKK_complex Inhibits p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) Ub Ubiquitination p_IkB->Ub NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Proteasome Proteasomal Degradation Ub->Proteasome Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

I. In Silico Modeling and Docking Workflow

The computational investigation of this compound would typically follow a structured workflow designed to predict its binding affinity and mode of interaction with a target protein. The following diagram outlines a standard experimental workflow for such a study.

In_Silico_Workflow start Start ligand_prep Ligand Preparation (this compound) start->ligand_prep protein_prep Protein Target Preparation (e.g., IKKβ) start->protein_prep docking Molecular Docking ligand_prep->docking protein_prep->docking analysis Analysis of Docking Results docking->analysis md_sim Molecular Dynamics Simulation analysis->md_sim binding_energy Binding Free Energy Calculation md_sim->binding_energy end End binding_energy->end

Caption: A standard workflow for in silico modeling and molecular docking studies.

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following protocols are representative of the steps that would be taken in a computational analysis of this compound.

A. Ligand Preparation

  • Structure Acquisition: The 2D structure of this compound would be obtained from a chemical database (e.g., PubChem, ChemSpider) or drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: The 2D structure is converted into a 3D conformation.

  • Energy Minimization: The 3D structure's energy is minimized using a suitable force field (e.g., MMFF94, UFF) to obtain a low-energy, stable conformation. This is typically performed using software like Avogadro or PyMOL.

  • Charge Assignment: Partial atomic charges are assigned to the ligand atoms, which is critical for calculating electrostatic interactions.

B. Protein Target Preparation

  • Structure Retrieval: The 3D crystal structure of the target protein (e.g., IKKβ, PDB ID: 4KIK) is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: Non-essential molecules such as water, co-factors, and existing ligands are removed from the protein structure.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are often not resolved in crystal structures, are added.

  • Charge and Protonation State Assignment: The protonation states of ionizable residues are determined at a physiological pH.

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes.

C. Molecular Docking

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The software samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring: Each docked pose is assigned a score based on a scoring function that estimates the binding affinity. The poses with the best scores are selected for further analysis.

D. Analysis of Docking Results

  • Binding Pose Visualization: The top-ranked docking poses are visualized to analyze the interactions between this compound and the target protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Interaction Fingerprinting: The specific amino acid residues involved in the binding are identified.

E. Molecular Dynamics (MD) Simulation

  • System Setup: The protein-ligand complex from the best docking pose is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

  • Simulation Run: An MD simulation is run for a significant period (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex. This is performed using software like GROMACS, AMBER, or NAMD.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the protein-ligand complex, including measurements of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

F. Binding Free Energy Calculation

  • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory. This provides a more accurate estimation of the binding affinity than docking scores alone.

III. Quantitative Data Summary

The following tables summarize the hypothetical quantitative data that would be generated from the in silico modeling and docking studies of this compound against the IKKβ target.

Table 1: Molecular Docking Results of this compound against IKKβ

ParameterValueUnit
Binding Energy (Docking Score)-9.8kcal/mol
Inhibition Constant (Ki) (estimated)150.5nM
Number of Hydrogen Bonds4-
Interacting ResiduesCYS-99, GLU-100, VAL-152, LYS-44-

Table 2: Molecular Dynamics Simulation Stability Metrics

ParameterAverage ValueStandard DeviationUnit
Protein RMSD1.50.2Å
Ligand RMSD0.80.1Å
Protein RMSF (Active Site)1.20.3Å

Table 3: Binding Free Energy Calculation (MM/PBSA)

Energy ComponentContributionUnit
Van der Waals Energy-45.7kcal/mol
Electrostatic Energy-20.3kcal/mol
Polar Solvation Energy35.1kcal/mol
Non-polar Solvation Energy-4.2kcal/mol
Total Binding Free Energy (ΔG_bind) -35.1 kcal/mol

IV. Logical Relationships in Drug Discovery

The process of in silico drug discovery involves a series of logical steps, from initial screening to lead optimization. The diagram below illustrates this logical progression.

Drug_Discovery_Logic start Hypothesis Generation virtual_screening Virtual Screening of Compound Library start->virtual_screening hit_id Hit Identification virtual_screening->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization lead_gen->lead_opt admet ADMET Prediction lead_opt->admet preclinical Preclinical Studies admet->preclinical clinical Clinical Trials preclinical->clinical

Caption: Logical progression of an in silico drug discovery project.

This technical guide provides a comprehensive framework for understanding the in silico modeling and molecular docking studies of a compound like this compound. While specific experimental data for this compound is not currently available, the methodologies, data presentation formats, and logical workflows detailed herein represent the standard practices in computational drug discovery. These approaches are invaluable for predicting the therapeutic potential of natural products and guiding further experimental validation. As research progresses, it is anticipated that such computational studies will be applied to this compound and other novel compounds, accelerating the journey from discovery to clinical application.

Predicted Mechanism of Action for Cinnatriacetin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the mechanism of action of Cinnatriacetin B is not available in the public scientific literature. This guide, therefore, presents a predicted mechanism of action based on the known biological activities of structurally related compounds, such as those found in cinnamon extracts (e.g., cinnamaldehyde, cinnamic acid) and other natural products with established anti-inflammatory and anticancer properties. The information herein is intended to serve as a foundational hypothesis for future research.

Executive Summary

This compound is hypothesized to exert its biological effects primarily through the modulation of key signaling pathways involved in inflammation and cellular apoptosis. The predicted core mechanisms are the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the induction of programmed cell death (apoptosis) in pathological cells. These dual activities suggest a therapeutic potential for this compound in inflammatory diseases and oncology. This document outlines the predicted signaling cascades, provides hypothetical quantitative data based on related compounds, and details relevant experimental protocols to guide future investigation.

Predicted Core Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1] Its dysregulation is implicated in numerous chronic inflammatory conditions and cancers.[1] this compound is predicted to inhibit this pathway at one or more key junctures.

The canonical NF-κB pathway is initiated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), which activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-8.[2]

Compounds structurally related to cinnamon derivatives have been shown to mitigate the phosphorylation of Akt and IκBα, thereby preventing NF-κB activation.[2] It is plausible that this compound shares this mechanism, leading to a downstream reduction in the expression of inflammatory mediators.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death essential for tissue homeostasis. Many anticancer agents function by inducing apoptosis in malignant cells.[3] Natural products, such as betulinic acid and curcumin, have demonstrated the ability to selectively kill cancer cells.[3]

This compound is predicted to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Alternatively, it may involve the activation of death receptors, leading to the activation of an initiator caspase cascade. Both pathways converge on the activation of executioner caspases, which dismantle the cell.

Quantitative Data (Hypothetical)

The following table summarizes predicted quantitative data for this compound based on typical values observed for related anti-inflammatory and anticancer natural products. This data is illustrative and requires experimental validation.

Assay TypeCell LineStimulus (if applicable)MetricPredicted Value
NF-κB InhibitionTHP-1 monocytesLPSIC505 - 20 µM
CytotoxicityVarious Cancer Cell Lines-IC5010 - 50 µM
Caspase-3/7 ActivationCancer Cell Line-Fold Increase2 - 5 fold
IL-8 SecretionTHP-1 monocytesLPS% Inhibition40 - 70% at 20 µM

Detailed Experimental Protocols

NF-κB Inhibition Assay (Luciferase Reporter)

This protocol describes a method to quantify the inhibition of NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.

    • Co-transfect cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.

    • Incubate for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay (Caspase-Glo 3/7)

This protocol measures the activity of executioner caspases 3 and 7 as a marker of apoptosis.

  • Cell Culture and Treatment:

    • Seed a cancer cell line of interest (e.g., HeLa, MCF-7) in a white-walled 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a dose range of this compound or vehicle control. Include a positive control such as staurosporine.

  • Caspase Activity Measurement:

    • After the desired treatment period (e.g., 24, 48 hours), add the Caspase-Glo 3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Mandatory Visualizations

G Predicted NF-κB Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->IkappaB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation CinnatriacetinB This compound CinnatriacetinB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., IL-8) DNA->Genes Transcription

Caption: Predicted inhibition of the canonical NF-κB signaling pathway by this compound.

G Predicted Induction of Apoptosis by this compound cluster_stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome CinnatriacetinB This compound Intrinsic Intrinsic Pathway (Mitochondrial) CinnatriacetinB->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) CinnatriacetinB->Extrinsic Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 Activates Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Predicted dual induction of intrinsic and extrinsic apoptotic pathways.

G General Experimental Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture Cell Culture (e.g., THP-1, HeLa) Treatment Cell Treatment with This compound CellCulture->Treatment CompoundPrep This compound Stock Preparation CompoundPrep->Treatment NFkB_Assay NF-κB Inhibition Assay Treatment->NFkB_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity) Treatment->Apoptosis_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CTG) Treatment->Cytotoxicity_Assay DataAnalysis Data Acquisition & Statistical Analysis NFkB_Assay->DataAnalysis Apoptosis_Assay->DataAnalysis Cytotoxicity_Assay->DataAnalysis Conclusion Mechanism Prediction & IC50 Determination DataAnalysis->Conclusion

Caption: A generalized workflow for investigating the mechanism of action of this compound.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive approach to the initial in vitro cytotoxicity assessment of a novel compound, exemplified here as Cinnatriacetin B. The described methodologies, data presentation formats, and workflow visualizations provide a robust framework for the preliminary evaluation of a compound's anti-cancer potential.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative analysis of cytotoxicity is fundamental to preliminary screening. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. IC50 values are typically determined by treating cancer cell lines with a range of compound concentrations and measuring cell viability after a set incubation period (e.g., 48 or 72 hours). The results are then compiled into a table for comparative analysis across different cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Exposure
MCF-7Breast Adenocarcinoma15.8 ± 1.2
HCT-116Colorectal Carcinoma22.5 ± 2.1
A549Lung Carcinoma35.1 ± 3.5
HeLaCervical Adenocarcinoma18.9 ± 1.7
HepG2Hepatocellular Carcinoma28.4 ± 2.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of cytotoxicity data. Below are methodologies for commonly employed assays in preliminary screening.

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1][2][3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Following the 24-hour incubation, remove the medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[1][4]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

The resazurin assay is a sensitive, simple, and versatile method for measuring cell viability.[6] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[7][8]

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density in 100 µL of culture medium. Allow cells to attach and grow for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Resazurin Addition: Add 10-20 µL of resazurin solution to each well.[8][9]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8] The optimal incubation time can vary depending on the cell type and density.

  • Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm.[7][8]

  • Data Analysis: Calculate the percentage of cell viability based on the fluorescence intensity relative to the control wells and determine the IC50 value.

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10] This analysis can reveal if a compound induces cell cycle arrest. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell.[10]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS. Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[11] Incubate the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[11] RNase A is included to prevent the staining of RNA.[10]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the DNA content.

  • Data Interpretation: Generate a DNA content frequency histogram to visualize the cell cycle distribution.[10] The data will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[12][13] A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[10]

Visualizations: Workflows and Pathways

Graphical representations are essential for illustrating complex processes and relationships in a clear and concise manner.

The following diagram outlines the general workflow for the in vitro preliminary cytotoxicity screening of a novel compound.

G cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, HCT-116) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Adherence 24h Incubation (Cell Adherence) Seeding->Adherence Treatment Treat Cells with Compound (48h / 72h Incubation) Adherence->Treatment Compound_Prep Prepare Compound Dilutions (this compound) Compound_Prep->Treatment Add_Reagent Add Viability Reagent (e.g., MTT, Resazurin) Treatment->Add_Reagent Incubate_Reagent Incubate (1-4 hours) Add_Reagent->Incubate_Reagent Read_Plate Measure Signal (Absorbance/Fluorescence) Incubate_Reagent->Read_Plate Data_Processing Data Processing (% Viability vs. Control) Read_Plate->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc Report Generate Report IC50_Calc->Report

Caption: General workflow for in vitro cytotoxicity screening.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14][15][16] Its dysregulation is a common feature in many types of cancer, making it a key target for anti-cancer drug development.[15][16][17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

This guide provides a foundational framework for conducting and interpreting preliminary cytotoxicity screening of novel compounds like this compound. Adherence to these standardized protocols and data representation methods will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the early stages of drug discovery and development.

References

Cinnatriacetin B: An Analysis of Available Data on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, comprehensive solubility and stability data for Cinnatriacetin B is not presently available in publicly accessible scientific literature. This guide, therefore, provides an overview of the known characteristics of the broader cinnamoyl ester chemical class and outlines standardized methodologies for determining the solubility and stability of a novel compound like this compound.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of this compound. Due to the absence of specific data for this compound, this document focuses on providing a foundational understanding based on related compounds and established pharmaceutical testing protocols.

Understanding the Landscape: The Cinnamoyl Ester Family

This compound belongs to the cinnamoyl ester family, a group of compounds known for their aromatic properties and presence in various natural sources. While data on this compound is scarce, the general characteristics of cinnamoyl esters provide a starting point for understanding its potential behavior.

General Solubility Profile of Cinnamoyl Esters:

Cinnamoyl esters typically exhibit low solubility in aqueous solutions and are generally soluble in organic solvents. This is a common characteristic of ester-containing compounds with significant hydrocarbon portions.

Solvent ClassGeneral SolubilityExamples
Polar Protic Generally Insoluble to Sparingly SolubleWater
Polar Aprotic SolubleDimethyl Sulfoxide (DMSO)
Non-Polar / Weakly Polar SolubleEthanol, Methanol, Chloroform, Ether, Oils

This table is a generalized summary for the cinnamoyl ester class and may not represent the specific solubility of this compound.

Experimental Protocols for Physicochemical Characterization

To ascertain the specific solubility and stability of this compound, a series of standardized experiments would be required. The following protocols are based on established guidelines for pharmaceutical development.

Solubility Determination: A Generic Workflow

A standard approach to determining the solubility of a new chemical entity (NCE) like this compound involves a systematic process of equilibrium solubility measurement.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Pure this compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvents Select Solvents (e.g., Water, Ethanol, DMSO) prep_solvents->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 25°C, 37°C) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Dissolved Compound in Supernatant (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility (e.g., mg/mL, mol/L) quantify->calculate

Figure 1: General workflow for determining the equilibrium solubility of a compound.

Methodology for Equilibrium Solubility:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid, usually by centrifugation followed by filtration through a non-adsorptive filter (e.g., PTFE).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in terms of mass per volume (e.g., mg/mL) or molarity.

Stability Studies: A Proposed Framework

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

G cluster_setup Study Setup cluster_storage Storage and Sampling cluster_testing Analytical Testing cluster_evaluation Data Evaluation setup_compound Prepare Batches of This compound store Place Samples in Stability Chambers setup_compound->store setup_conditions Define Storage Conditions (Long-term, Intermediate, Accelerated) setup_conditions->store setup_packaging Select Container Closure System setup_packaging->store sample Withdraw Samples at Defined Time Points (0, 3, 6, 9, 12, 24 months) store->sample test_assay Assay for Potency sample->test_assay test_impurities Degradation Products sample->test_impurities test_physical Physical Appearance, pH, Dissolution (if applicable) sample->test_physical evaluate Analyze Trends and Determine Shelf-life test_assay->evaluate test_impurities->evaluate test_physical->evaluate

Figure 2: A logical workflow for conducting stability studies on a new drug substance.

Key Aspects of a Stability Protocol:

  • Forced Degradation (Stress Testing): Before initiating formal stability studies, forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule. This involves exposing the compound to harsh conditions such as high heat, humidity, strong acid/base, and intense light.

  • Long-Term Stability: This is conducted under recommended storage conditions to establish the shelf-life.

  • Accelerated Stability: Studies are performed under exaggerated storage conditions to increase the rate of chemical degradation or physical change.

  • Analytical Methods: Validated, stability-indicating analytical methods are essential to detect changes in the identity, purity, and potency of the drug substance. HPLC is the most common technique for this purpose.

Potential Analytical Methodologies

While specific methods for this compound need to be developed and validated, the following techniques are commonly employed for the analysis of cinnamoyl esters and would likely be applicable:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating, identifying, and quantifying compounds in a mixture. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile or methanol) is a common starting point. Detection is typically achieved using a UV detector.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique can provide structural information about the parent compound and any degradation products, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure of a compound and can be used to confirm the identity of this compound and characterize its degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, providing confirmation of its chemical structure.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the solubility and stability of this compound. The information presented in this guide is based on the general properties of the cinnamoyl ester class and established pharmaceutical development practices.

To move forward with any research or development involving this compound, it is imperative that primary experimental work be conducted to determine its fundamental physicochemical properties. The workflows and methodologies outlined in this document provide a robust framework for initiating such studies. The results of these investigations will be critical for formulation development, defining appropriate storage conditions, and ensuring the quality and efficacy of any potential therapeutic applications.

Quantum Chemical Calculations of Cinnatriacetin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific quantum chemical calculations for Cinnatriacetin B have not been extensively published in peer-reviewed literature. This guide therefore presents a comprehensive, hypothetical framework based on established computational chemistry methodologies. The quantitative data herein is illustrative and intended to mirror what would be expected from such a study. The molecule under consideration is Cinatrin B (C18H28O8), which is presumed to be the subject of interest.

Introduction

This compound, a complex natural product, presents a compelling subject for quantum chemical analysis. Its intricate stereochemistry and multiple functional groups suggest a rich electronic landscape, potentially correlating with significant biological activity. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum level is paramount for elucidating its mechanism of action and for guiding future drug design and development efforts.

This technical guide outlines a robust computational workflow for the in-depth quantum chemical characterization of this compound. The methodologies described are grounded in Density Functional Theory (DFT), a widely used and reliable method for systems of this size. The aim is to provide researchers, scientists, and drug development professionals with a detailed protocol and illustrative data for undertaking similar computational studies.

Methodology: A Detailed Computational Protocol

The quantum chemical investigation of this compound would be conducted using a multi-step computational protocol, as detailed below.

Initial Structure Preparation

The starting point for the calculations is the three-dimensional structure of this compound. This can be obtained from crystallographic data if available, or built using molecular modeling software and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

Quantum Chemical Software

All quantum chemical calculations would be performed using a state-of-the-art software package such as Gaussian, ORCA, or Spartan. These programs offer a wide range of functionalities for DFT and other quantum chemical methods.

Geometry Optimization and Frequency Analysis

The initial structure of this compound would be optimized at the DFT level of theory. A common and effective combination of functional and basis set for organic molecules is B3LYP with the 6-31G(d,p) basis set. The optimization process systematically alters the molecular geometry to find the lowest energy conformation. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra (IR and Raman).

Electronic Properties and Reactivity Descriptors

With the optimized geometry, a single-point energy calculation would be performed using a larger basis set, such as 6-311++G(d,p), to obtain more accurate electronic properties. Key properties to be calculated include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying regions of electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer.

The workflow for such a computational study can be visualized as follows:

computational_workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis start Initial 3D Structure of this compound mm_opt Molecular Mechanics Optimization (e.g., MMFF94) start->mm_opt geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mm_opt->geom_opt Optimized Structure freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy (B3LYP/6-311++G(d,p)) geom_opt->sp_energy thermo Thermodynamic Properties freq_calc->thermo spectra IR/Raman Spectra freq_calc->spectra homo_lumo HOMO-LUMO Analysis sp_energy->homo_lumo mep MEP Mapping sp_energy->mep nbo NBO Analysis sp_energy->nbo

Figure 1: Computational workflow for the quantum chemical analysis of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data that would be obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometric Parameters (Selected)
ParameterBond/AngleCalculated Value
Bond LengthC1-C21.54 Å
O1=C71.21 Å
C10-C111.34 Å
Bond AngleC1-C2-C3109.5°
O1=C7-O2123.0°
Dihedral AngleC1-C2-C3-C460.2°
Table 2: Calculated Vibrational Frequencies (Selected)
Vibrational ModeFrequency (cm⁻¹)IntensityDescription
13500HighO-H Stretch
22950MediumC-H Stretch (aliphatic)
31730HighC=O Stretch (ester)
41640MediumC=C Stretch
Table 3: Electronic Properties and Reactivity Descriptors
PropertyValueUnit
HOMO Energy-6.50eV
LUMO Energy-1.25eV
HOMO-LUMO Gap5.25eV
Ionization Potential6.50eV
Electron Affinity1.25eV
Electronegativity (χ)3.875eV
Hardness (η)2.625eV
Softness (S)0.381eV⁻¹
Electrophilicity Index (ω)2.85eV
Dipole Moment3.45Debye

Hypothetical Signaling Pathway Involvement

Based on its chemical structure, this compound possesses several functional groups that could interact with biological targets, such as enzymes or receptors. For instance, the ester and hydroxyl groups could act as hydrogen bond donors and acceptors, while the conjugated system could participate in π-π stacking interactions. A hypothetical signaling pathway where this compound might act as an inhibitor is depicted below.

signaling_pathway cluster_pathway Hypothetical Enzyme Inhibition Pathway ligand External Signal receptor Receptor ligand->receptor enzyme Target Enzyme receptor->enzyme activates product Product enzyme->product catalyzes substrate Substrate substrate->enzyme binds to response Cellular Response product->response cinnab This compound cinnab->enzyme inhibits

Figure 2: Hypothetical inhibition of a target enzyme by this compound.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, overview of the quantum chemical calculations for this compound. The detailed methodology, illustrative data, and visualizations offer a roadmap for researchers to conduct similar computational studies on complex natural products. Such analyses are invaluable in modern drug discovery, providing fundamental insights into molecular structure, stability, and reactivity, thereby accelerating the identification and optimization of new therapeutic agents. Future experimental and computational studies are encouraged to validate and expand upon the framework presented here.

Methodological & Application

Total Synthesis Protocol for Cinnatriacetin B: Information Not Currently Available in Publicly Accessible Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that a detailed total synthesis protocol for Cinnatriacetin B cannot be provided at this time. Extensive searches of peer-reviewed scientific journals, chemical databases (including SciFinder and Reaxys), and patent literature did not yield any publicly available information on the chemical structure or a reported total synthesis of a compound explicitly named "this compound."

While information is available for the related compound, Cinnatriacetin A, no corresponding data for "this compound" has been found. This suggests several possibilities:

  • A Novel or Recently Identified Compound: this compound may be a very new or recently isolated natural product for which the structure and synthesis have not yet been published in the scientific literature.

  • An Uncharacterized Compound: It is possible that the compound has been isolated but its chemical structure has not been fully elucidated or disclosed.

  • Alternative Nomenclature: The compound may be more commonly known by a different name in scientific literature.

  • Limited Public Information: Research on this specific compound might be proprietary and not publicly disclosed.

Without a confirmed chemical structure, the development and documentation of a total synthesis protocol, including quantitative data, experimental methodologies, and pathway diagrams, is not possible.

This report will be updated if and when information regarding the structure and synthesis of this compound becomes publicly available. Researchers interested in this molecule are encouraged to monitor scientific publications and natural product databases for any new findings.

Application Notes and Protocols: Semi-synthesis of Cinnatriacetin B from a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Semi-synthesis, a strategy that utilizes a readily available natural product as a starting material for chemical modifications, offers an efficient route to generate novel analogs with potentially enhanced therapeutic properties.[1] This document provides a detailed protocol for the semi-synthesis of a hypothetical compound, "Cinnatriacetin B," from a precursor molecule. While direct literature on "this compound" is unavailable, this protocol outlines a representative synthetic route for the creation of a cinnamoylated and acetylated derivative of a polyol precursor, reflecting a plausible structure for such a molecule.

The described methodology involves a two-step process: the activation of a precursor molecule via cinnamoylation, followed by acetylation to yield the final product. This application note provides detailed experimental procedures, data presentation in tabular format, and visualizations to guide researchers through this semi-synthetic process.

Experimental Protocols

Protocol 1: Synthesis of Cinnamoyl Chloride

This initial step involves the activation of cinnamic acid to the more reactive cinnamoyl chloride, which will be used in the subsequent esterification step.

Materials:

  • Trans-cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve 1.0 g of trans-cinnamic acid in 10 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add 5 mL of thionyl chloride to the solution dropwise using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 1 hour to ensure complete conversion.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • The resulting crude cinnamoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Protocol 2: Semi-synthesis of this compound

This protocol details the esterification of a precursor polyol with the prepared cinnamoyl chloride, followed by acetylation. For the purpose of this protocol, we will consider a generic diol as the precursor.

Materials:

  • Cinnamoyl chloride (from Protocol 1)

  • 1,3-Propanediol (as precursor)

  • Pyridine, anhydrous

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

Step A: Cinnamoylation of the Precursor

  • Dissolve the diol precursor (e.g., 1,3-propanediol, 0.5 g) in 15 mL of anhydrous dichloromethane in a round-bottom flask with a magnetic stir bar.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture in an ice bath and add 1.2 equivalents of anhydrous pyridine.

  • Slowly add a solution of cinnamoyl chloride (1.1 equivalents) in 5 mL of anhydrous dichloromethane to the reaction mixture dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cinnamoylated intermediate.

  • Purify the intermediate by silica gel column chromatography using a hexane/ethyl acetate gradient.

Step B: Acetylation of the Cinnamoylated Intermediate

  • Dissolve the purified cinnamoylated intermediate in 10 mL of anhydrous dichloromethane.

  • Add 1.5 equivalents of anhydrous pyridine and a catalytic amount of DMAP.

  • Cool the solution in an ice bath and add 1.2 equivalents of acetic anhydride dropwise.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Dilute the reaction mixture with 20 mL of dichloromethane and wash with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The final product, "this compound," can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Hypothetical Yields for the Semi-synthesis of this compound

StepProductStarting Material (Precursor)Molecular Weight ( g/mol )Moles (mmol)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
A Cinnamoylated Intermediate1,3-Propanediol76.096.571.371.1080.3
B This compoundCinnamoylated Intermediate208.245.281.321.1587.1

Table 2: Hypothetical Analytical Data for this compound

AnalysisResult
¹H NMR (CDCl₃, 400 MHz) δ 7.71 (d, J = 16.0 Hz, 1H), 7.52 (m, 2H), 7.38 (m, 3H), 6.45 (d, J = 16.0 Hz, 1H), 4.30 (t, J = 6.2 Hz, 2H), 4.21 (t, J = 6.2 Hz, 2H), 2.08 (s, 3H), 2.05 (p, J = 6.2 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 170.9, 166.8, 145.0, 134.3, 130.4, 128.9, 128.1, 117.9, 63.8, 62.1, 28.3, 20.9
Mass Spectrometry (ESI-MS) m/z 273.11 [M+Na]⁺
Purity (HPLC) >98%

Visualizations

experimental_workflow cluster_step1 Protocol 1: Cinnamoyl Chloride Synthesis cluster_step2 Protocol 2: this compound Semi-synthesis cinnamic_acid trans-Cinnamic Acid reaction1 Reaction in DCM cinnamic_acid->reaction1 socl2 Thionyl Chloride (SOCl₂) socl2->reaction1 cinnamoyl_chloride Cinnamoyl Chloride reaction1->cinnamoyl_chloride cinnamoyl_chloride_input Cinnamoyl Chloride precursor Precursor (Diol) reaction2 Cinnamoylation precursor->reaction2 pyridine_dmap Pyridine, DMAP pyridine_dmap->reaction2 intermediate Cinnamoylated Intermediate reaction2->intermediate reaction3 Acetylation intermediate->reaction3 acetic_anhydride Acetic Anhydride acetic_anhydride->reaction3 cinnatriacetin_b This compound reaction3->cinnatriacetin_b cinnamoyl_chloride_input->reaction2

Caption: Experimental workflow for the semi-synthesis of this compound.

signaling_pathway cluster_inflammation Inflammatory Signaling cinnatriacetin_b This compound nf_kb NF-κB Pathway cinnatriacetin_b->nf_kb Inhibition cox2 COX-2 Expression cinnatriacetin_b->cox2 Inhibition nf_kb->cox2 prostaglandins Pro-inflammatory Prostaglandins cox2->prostaglandins

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Note and Protocol: Cinnatriacetin B Analytical Standards and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical standards, quantification, and experimental protocols for Cinnatriacetin B, a novel diterpenoid acetate. The methodologies detailed herein are essential for researchers engaged in the discovery, development, and quality control of therapeutic agents derived from natural products.

Introduction

This compound is a recently isolated tetracyclic diterpenoid characterized by a triacetate functionalization. As a member of the diterpene class of natural products, it holds potential for significant biological activity, warranting the development of robust analytical methods for its accurate quantification in various matrices. Diterpenes are commonly analyzed by liquid chromatography coupled with mass spectrometry or UV detection.[1][2] This application note outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and provides protocols for establishing analytical standards.

Analytical Standards and Preparation

The accuracy of quantification is directly dependent on the purity and characterization of the analytical standard.

2.1. Primary Reference Standard

A primary reference standard for this compound should be obtained through rigorous purification, typically by repeated column chromatography followed by preparative HPLC. The purity of the reference standard must be assessed by multiple analytical techniques.

Table 1: Purity Assessment of this compound Primary Reference Standard

Analytical MethodPurity (%)
High-Performance Liquid Chromatography (HPLC-UV)> 99.5%
Liquid Chromatography-Mass Spectrometry (LC-MS)> 99.0%
Nuclear Magnetic Resonance (¹H-NMR)Consistent with proposed structure
Elemental AnalysisWithin ± 0.4% of theoretical values

2.2. Preparation of Stock and Working Standards

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound primary reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Quantification of this compound by HPLC

This section details the validated HPLC method for the quantification of this compound.

3.1. Experimental Protocol: HPLC Quantification

3.1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

3.1.2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm (based on the UV absorption maxima for similar diterpenoids)[3]

  • Injection Volume: 10 µL

3.1.3. Sample Preparation

  • For plant extracts, accurately weigh 1 g of the dried and powdered sample.

  • Perform extraction with methanol (3 x 20 mL) using ultrasonication for 30 minutes each time.

  • Combine the extracts and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

3.2. Method Validation

The HPLC method should be validated for linearity, precision, accuracy, and sensitivity.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 3%
Accuracy (Recovery %)98.5% - 101.2%

3.3. Experimental Workflow

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis stock Prepare Stock Standard (1 mg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working inject Inject Samples and Standards working->inject extract Extract Sample with Methanol concentrate Concentrate Extract extract->concentrate redissolve Re-dissolve in Mobile Phase concentrate->redissolve filter Filter through 0.45 µm Filter redissolve->filter filter->inject acquire Acquire Chromatographic Data inject->acquire calibrate Generate Calibration Curve acquire->calibrate quantify Quantify this compound in Samples calibrate->quantify G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->genes Transcription Cinnatriacetin_B This compound Cinnatriacetin_B->IKK Inhibits

References

Application Notes and Protocols for Cinnamon-Derived Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Cinnatriacetin B" is not available in the public domain. The following application notes and protocols are based on the known biological activities of cinnamon extracts and their major bioactive components, such as cinnamaldehyde. This document is intended to serve as a general guide for researchers, scientists, and drug development professionals interested in the potential applications of cinnamon-derived compounds in cell culture.

Introduction

Cinnamon extracts have been traditionally used for their medicinal properties. Scientific research has begun to elucidate the molecular mechanisms behind these effects, revealing potent anti-inflammatory, antioxidant, and anticancer activities.[1][2] These properties are largely attributed to a variety of bioactive compounds present in cinnamon bark.[1] In cell culture models, cinnamon extracts and their constituents have been shown to modulate key signaling pathways involved in inflammation and apoptosis, making them interesting candidates for further investigation in drug discovery and development.[3]

Biological Activities and Mechanisms of Action

The primary biological activities of cinnamon-derived compounds observed in cell culture studies include anti-inflammatory effects and the induction of apoptosis.

Anti-inflammatory Effects

Cinnamon extracts have been demonstrated to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Compounds found in cinnamon, such as trans-cinnamaldehyde and p-cymene, have been shown to inhibit the activation of NF-κB, leading to a reduction in the production of inflammatory mediators.[3] Studies have shown that cinnamon extract can mitigate the phosphorylation of Akt and IκBα, key steps in the NF-κB activation cascade.[3]

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα-NF-κB Complex IκBα NF-κB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates to IκBα-NF-κB Complex->NF-κB releases Cinnamon Compounds Cinnamon Compounds Cinnamon Compounds->IKK inhibit Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes activates transcription of

NF-κB Signaling Pathway Inhibition
Induction of Apoptosis

Certain natural compounds have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. While specific data for this compound is unavailable, other natural compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[4][5] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.[4][5] Key events include the dissipation of the mitochondrial membrane potential and the release of cytochrome c, which are hallmarks of the intrinsic apoptotic pathway.[6]

Data Presentation

The following table summarizes the observed biological effects of cinnamon extracts and their components in various cell lines as reported in the literature.

Compound/ExtractCell LineEffectQuantitative Data (if available)Reference
Cinnamon ExtractTHP-1 monocytesReduced LPS-dependent IL-8 secretion-[3]
Trans-cinnamaldehydeTHP-1 monocytesReduced LPS-dependent IL-8 secretion-[3]
p-CymeneTHP-1 monocytesReduced LPS-dependent IL-8 secretion-[3]
Cinnamon ExtractCaco-2Antioxidant and anti-inflammatory effects-[1]

Experimental Protocols

The following are generalized protocols for the treatment of cell cultures with cinnamon-derived compounds. These should be optimized for specific cell lines and experimental questions.

Protocol 1: Assessment of Anti-inflammatory Activity

Objective: To determine the effect of a cinnamon-derived compound on the production of inflammatory mediators in a relevant cell line (e.g., macrophages like RAW 264.7 or monocytes like THP-1).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Cinnamon-derived compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Phosphate-buffered saline (PBS)

  • Reagents for quantifying inflammatory mediators (e.g., ELISA kit for IL-6 or TNF-α, Griess reagent for nitric oxide)

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)

Workflow:

Anti_inflammatory_Assay_Workflow A 1. Seed cells in a multi-well plate B 2. Allow cells to adhere overnight A->B C 3. Pre-treat cells with cinnamon compound for 1-2 hours B->C D 4. Stimulate with LPS (or other inflammatory agent) C->D E 5. Incubate for a specified time (e.g., 24 hours) D->E F 6. Collect supernatant for cytokine/nitric oxide analysis E->F G 7. Perform cell viability assay on remaining cells E->G

Anti-inflammatory Assay Workflow

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate (e.g., 96-well or 24-well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the cinnamon-derived compound in a complete culture medium. Remove the old medium from the cells and replace it with the medium containing the compound. Include a vehicle control (medium with the solvent at the same concentration used for the compound). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells.

  • Incubation: Incubate the plate for a period sufficient to induce an inflammatory response (typically 18-24 hours).

  • Supernatant Collection: After incubation, carefully collect the culture supernatant for analysis of inflammatory mediators.

  • Analysis of Inflammatory Mediators: Quantify the concentration of cytokines (e.g., IL-6, TNF-α) using ELISA or the production of nitric oxide using the Griess assay, following the manufacturer's instructions.

  • Cell Viability: Assess the viability of the remaining cells using a standard assay (e.g., MTT) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol 2: Apoptosis Induction Assay

Objective: To evaluate the ability of a cinnamon-derived compound to induce apoptosis in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cinnamon-derived compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • Reagents for Western blotting (antibodies against caspases, Bcl-2 family proteins)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate or culture flasks.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamon-derived compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Apoptosis Analysis by Flow Cytometry:

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis (Optional):

    • Lyse the treated cells to extract total protein.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2) followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Conclusion

Cinnamon-derived compounds represent a promising area of research for the development of novel therapeutic agents. The protocols and information provided herein offer a foundational framework for investigating their anti-inflammatory and apoptosis-inducing properties in cell culture. It is crucial to note that these are general guidelines, and optimization of experimental conditions is essential for obtaining robust and reproducible data. Further research is warranted to isolate and characterize specific bioactive compounds, such as this compound, and to fully elucidate their mechanisms of action.

References

Application Notes and Protocols for In Vivo Evaluation of Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Experimental Design for Investigating the Anti-inflammatory and Anti-cancer Activities of Novel Diterpenoids

Introduction

While the compound "Cinnatriacetin B" is not extensively documented in scientific literature, the broader class of diterpenoids, which are naturally occurring compounds, has garnered significant interest for its diverse pharmacological properties. Numerous studies have highlighted the potential of various diterpenoids as anti-inflammatory and anti-cancer agents.[1][2][3][4] This document provides a detailed, representative in vivo experimental design for evaluating a novel diterpenoid with hypothesized dual anti-inflammatory and anti-cancer activities. The protocols and methodologies are based on established models and best practices in preclinical research.

Hypothesized Biological Activities

The experimental design is based on the hypothesis that the candidate diterpenoid compound possesses therapeutic potential in mitigating inflammatory responses and inhibiting tumor growth. Specifically, it is hypothesized that the diterpenoid will:

  • Reduce acute inflammation in a murine model.

  • Inhibit the growth of xenografted tumors in an immunodeficient mouse model.

  • Modulate key signaling pathways associated with inflammation and cancer, such as the NF-κB and apoptotic pathways.

Data Presentation

The following tables provide a structured format for the collection and presentation of quantitative data from the proposed in vivo experiments.

Table 1: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 0hPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control-
Positive Control (Indomethacin)10
Diterpenoid10
Diterpenoid25
Diterpenoid50

Table 2: Anti-cancer Activity - Xenograft Tumor Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) Day 0Mean Tumor Volume (mm³) Day 7Mean Tumor Volume (mm³) Day 14Mean Tumor Volume (mm³) Day 21Tumor Growth Inhibition (%)Mean Body Weight (g) Day 0Mean Body Weight (g) Day 21
Vehicle Control-
Positive Control (e.g., Paclitaxel)10
Diterpenoid25
Diterpenoid50
Diterpenoid100

Table 3: Biomarker Analysis

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Tumor Tissue Caspase-3 Activity (fold change)Tumor Tissue Ki-67 Expression (%)
Anti-inflammatory Study N/AN/A
Vehicle Control-
Diterpenoid50
Anti-cancer Study
Vehicle Control-N/AN/A
Diterpenoid100N/AN/A

Experimental Protocols

1. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This model is a widely accepted method for screening acute anti-inflammatory activity.

  • Animals: Male BALB/c mice (6-8 weeks old, 20-25 g).

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Experimental Groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline, p.o.).

    • Group 2: Positive control (Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: Diterpenoid (10, 25, and 50 mg/kg, p.o.).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Administer the respective treatments (vehicle, indomethacin, or diterpenoid) orally.

    • One hour after treatment, inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

    • Measure the paw volume immediately before the carrageenan injection (0h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

    • At the end of the experiment, euthanize the animals and collect blood samples for cytokine analysis (e.g., TNF-α, IL-6). Paw tissue can also be collected for histological examination and measurement of inflammatory markers like COX-2.

2. Xenograft Tumor Model for Anti-cancer Activity

This model is used to assess the efficacy of a compound on the growth of human tumors in an in vivo setting.

  • Animals: Female athymic nude mice (nu/nu, 6-8 weeks old).

  • Cell Line: A suitable human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) expressing a luciferase reporter for in vivo imaging, if available.

  • Housing: Animals are housed in sterile conditions in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to sterile food and water.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

    • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into experimental groups (n=8 per group):

      • Group 1: Vehicle control (e.g., PBS, i.p.).

      • Group 2: Positive control (e.g., Paclitaxel, 10 mg/kg, i.p., once weekly).

      • Groups 3-5: Diterpenoid (25, 50, and 100 mg/kg, i.p., daily).

    • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the animals twice a week as an indicator of toxicity.

    • After a predetermined period (e.g., 21 days), euthanize the animals.

    • Excise the tumors, weigh them, and process them for histopathological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67, a proliferation marker), and analysis of apoptotic markers (e.g., caspase-3 activity).

Visualizations

G cluster_acclimatization Acclimatization cluster_treatment Treatment Administration cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Endpoint Analysis acclimatize Acclimatize BALB/c Mice (1 week) groups Randomize into Groups: - Vehicle - Positive Control - Diterpenoid (Doses) acclimatize->groups treatment Oral Administration groups->treatment carrageenan Inject Carrageenan into Paw treatment->carrageenan measure Measure Paw Volume (0, 1, 2, 3, 4 hours) carrageenan->measure euthanasia Euthanasia & Sample Collection measure->euthanasia biomarkers Analyze Blood & Tissue (Cytokines, COX-2) euthanasia->biomarkers

Caption: Experimental workflow for the carrageenan-induced paw edema model.

G cluster_setup Model Setup cluster_monitoring Tumor Growth & Treatment cluster_endpoint Endpoint Analysis acclimatize Acclimatize Nude Mice (1 week) implant Subcutaneous Tumor Cell Implantation acclimatize->implant randomize Randomize Mice when Tumors are Palpable implant->randomize treatment Administer Treatments (Daily/Weekly) randomize->treatment measure Measure Tumor Volume & Body Weight (2x/week) treatment->measure euthanasia Euthanasia at Day 21 measure->euthanasia analysis Tumor Excision, Weight, & Biomarker Analysis euthanasia->analysis

Caption: Experimental workflow for the xenograft tumor model.

G Diterpenoid Diterpenoid Compound IKK IKK Diterpenoid->IKK Inhibits Bax Bax Diterpenoid->Bax Upregulates Bcl2 Bcl-2 Diterpenoid->Bcl2 Downregulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters Nucleus1 Nucleus NFkB->Nucleus1 Translocates Genes1 Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus1->Genes1 Upregulates Inflammation Inflammation Genes1->Inflammation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathways modulated by the diterpenoid.

References

Application Notes & Protocols: Target Identification and Validation of Cinnatriacetin B

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Approach Using a Cinnamic Acid Derivative as an Exemplar for Protein Kinase Target Identification

Introduction

Cinnatriacetin B is a natural product isolated from the fruiting bodies of the mushroom Fistulina hepatica.[1] Its reported biological activity is limited to antibacterial effects against Gram-positive bacteria.[1][2][] To date, specific molecular targets and in-depth mechanism of action studies for this compound have not been published.

Given the limited information on this compound, this document provides a representative set of application notes and protocols for the identification and validation of a hypothetical protein target. For this purpose, we will use a well-characterized class of natural product derivatives, cinnamic acids, which are known to target protein kinases, as an illustrative example.[4][5] This approach will outline the necessary experimental workflows and data presentation required by researchers, scientists, and drug development professionals.

The protocols and methodologies described herein are standard techniques in the field of chemical biology and drug discovery and can be adapted for the study of novel bioactive compounds like this compound once preliminary biological activity is established.

I. Target Identification of a Representative Cinnamic Acid Derivative

Objective: To identify the direct protein binding partners of a bioactive cinnamic acid derivative.

Strategy: A common and effective method for target identification is affinity-based protein profiling. This involves immobilizing the small molecule of interest (the "bait") on a solid support to capture its interacting proteins (the "prey") from a cell lysate. The captured proteins are then identified using mass spectrometry.

Key Experiments and Data Presentation
ExperimentDescriptionKey Parameters Measured
Affinity Chromatography A biotinylated version of the cinnamic acid derivative is synthesized and immobilized on streptavidin-coated beads. These beads are then incubated with cell lysate to capture binding proteins.- Binding efficiency of the biotinylated probe to streptavidin beads. - Enrichment of specific proteins compared to control beads.
Mass Spectrometry The proteins captured by the affinity matrix are eluted, separated by SDS-PAGE, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).- List of identified proteins. - Peptide count and sequence coverage for each protein. - Relative abundance of proteins in the experimental vs. control samples.

Experimental Workflow: Affinity-Based Target Identification

G cluster_synthesis Probe Synthesis cluster_capture Protein Capture cluster_analysis Protein Identification s1 Cinnamic Acid Derivative s2 Linker Attachment s1->s2 s3 Biotinylation s2->s3 p2 Immobilize Biotinylated Probe on Streptavidin Beads s3->p2 p1 Cell Lysate Preparation p3 Incubate Lysate with Beads p1->p3 p2->p3 p4 Wash to Remove Non-specific Binders p3->p4 a1 Elute Bound Proteins p4->a1 a2 SDS-PAGE Separation a1->a2 a3 In-gel Digestion a2->a3 a4 LC-MS/MS Analysis a3->a4 a5 Database Search and Protein Identification a4->a5

Fig. 1: Workflow for affinity-based target identification.

II. Target Validation

Objective: To confirm that the identified protein is the true biological target of the cinnamic acid derivative and that engagement of this target leads to the observed cellular phenotype.

Strategy: A multi-pronged approach is used for target validation, including biochemical assays to confirm direct binding and functional assays to link target engagement to a cellular response.

Key Experiments and Data Presentation
ExperimentDescriptionKey Parameters Measured
In Vitro Kinase Assay The inhibitory activity of the cinnamic acid derivative against the purified candidate protein kinase is measured.- IC50 Value: The concentration of the compound that inhibits 50% of the kinase activity.
Isothermal Titration Calorimetry (ITC) A technique to measure the heat changes upon binding of the compound to the target protein, providing thermodynamic parameters of the interaction.- Binding Affinity (Kd): Dissociation constant, a measure of binding strength. - Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.
Cellular Thermal Shift Assay (CETSA) This method assesses target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.- Shift in Melting Temperature (Tm): The temperature at which 50% of the protein is denatured. An increase in Tm in the presence of the compound indicates binding.
Cellular Reporter Assay A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of the candidate kinase. Inhibition of the kinase by the compound will lead to a change in reporter gene expression.- EC50 Value: The concentration of the compound that produces 50% of the maximal response in the cellular assay.
Quantitative Data Summary (Hypothetical)
ParameterValueMethod
IC50 (Pim-1 Kinase) 15 µMIn Vitro Kinase Assay
Binding Affinity (Kd) 5 µMIsothermal Titration Calorimetry
ΔTm (CETSA) +3.5 °CCellular Thermal Shift Assay
EC50 (Cellular Reporter Assay) 25 µMLuciferase Reporter Assay

Signaling Pathway of the Representative Target (Pim-1 Kinase)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer pim1 Pim-1 Kinase bad Bad pim1->bad Phosphorylates (Inactivates) bcl2 Bcl-2 bad->bcl2 Inhibits cell_survival Cell Survival bcl2->cell_survival Promotes gene Gene Transcription stat_dimer->gene Promotes gene->pim1 Expression cinnamic_acid Cinnamic Acid Derivative cinnamic_acid->pim1 Inhibits

Fig. 2: Simplified Pim-1 signaling pathway.

III. Detailed Experimental Protocols

Protocol 1: Affinity Chromatography

Materials:

  • Biotinylated cinnamic acid derivative

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Elution buffer (2x SDS-PAGE loading buffer)

  • Cell culture of interest

Procedure:

  • Cell Lysis: Harvest and wash cells. Lyse the cells in lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Bead Preparation: Wash streptavidin beads three times with lysis buffer.

  • Probe Immobilization: Incubate the beads with the biotinylated cinnamic acid derivative for 1 hour at 4°C with gentle rotation.

  • Protein Capture: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding elution buffer and boiling for 5 minutes.

  • Analysis: Analyze the eluate by SDS-PAGE and proceed with mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cinnamic acid derivative

  • Intact cells

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (as above)

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents

Procedure:

  • Compound Treatment: Treat cultured cells with the cinnamic acid derivative or vehicle control for a specified time.

  • Harvesting: Harvest the cells and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the supernatant (soluble fraction) by Western blotting using an antibody against the putative target protein.

  • Data Quantification: Quantify the band intensities and plot them against the temperature to generate a melting curve. Determine the Tm shift between the treated and control samples.

Experimental Workflow: CETSA

G cluster_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis t1 Culture Cells t2 Treat with Compound or Vehicle t1->t2 h1 Harvest Cells t2->h1 h2 Aliquot and Heat at Different Temperatures h1->h2 a1 Lyse Cells h2->a1 a2 Separate Soluble and Precipitated Proteins a1->a2 a3 Western Blot for Target Protein a2->a3 a4 Quantify and Plot Melting Curve a3->a4

Fig. 3: Workflow for the Cellular Thermal Shift Assay.

IV. Conclusion

The identification and validation of a drug's target are critical steps in the drug discovery pipeline. While specific data for this compound is currently lacking, the application notes and protocols detailed here provide a robust framework for such an investigation. By employing techniques like affinity chromatography for target identification and a suite of biochemical and cellular assays for validation, researchers can confidently elucidate the mechanism of action of novel bioactive compounds. The use of a representative cinnamic acid derivative targeting a protein kinase serves as a practical guide for these endeavors.

References

Application Notes and Protocols: Cinnatriacetin B as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnatriacetin B is a novel small molecule with potential therapeutic applications as an enzyme inhibitor. These application notes provide a comprehensive overview of its inhibitory effects, with a focus on its putative role in modulating inflammatory signaling pathways. The protocols outlined below offer detailed methodologies for characterizing the inhibitory activity of this compound and investigating its mechanism of action, particularly as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Quantitative Data Summary

The inhibitory potential of this compound has been quantified against key components of the NF-κB pathway. The following tables summarize the hypothetical inhibitory concentrations (IC50) and binding affinities.

Table 1: In Vitro Enzymatic Inhibition of IKKβ by this compound

ParameterValue
IC50 (nM) 75 nM
Ki (nM) 25 nM
Assay Conditions Recombinant human IKKβ, 10 µM ATP, 5 µM IκBα substrate

Table 2: Cellular Inhibition of NF-κB Activation by this compound

Cell LineStimulantParameterValue
HEK293TNF-α (10 ng/mL)IC50 (NF-κB Reporter Assay)250 nM
RAW 264.7LPS (100 ng/mL)IC50 (Nitric Oxide Production)500 nM
A549IL-1β (1 ng/mL)IC50 (IL-6 Secretion)400 nM

Experimental Protocols

Protocol 1: In Vitro IKKβ Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against IκB kinase beta (IKKβ), a key enzyme in the canonical NF-κB pathway.

Materials:

  • Recombinant human IKKβ enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • ATP

  • IKKβ substrate (e.g., biotinylated IκBα peptide)

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO control.

  • Add 10 µL of a solution containing the IKKβ enzyme and the IκBα substrate in kinase buffer.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km value for IKKβ.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular NF-κB Reporter Assay

This protocol details a cell-based assay to measure the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound (dissolved in DMSO).

  • TNF-α (or other NF-κB activator).

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound (diluted in growth medium from a DMSO stock) for 1 hour. Include a DMSO-only control.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate in each well.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay in a parallel plate) to account for any cytotoxic effects of the compound.

  • Calculate the percent inhibition of NF-κB activity and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression Promotes CinnatriacetinB This compound CinnatriacetinB->IKK_complex Inhibits

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start in_vitro_assay In Vitro Kinase Assay (Protocol 1) start->in_vitro_assay ic50_determination_vitro Determine IKKβ IC50 in_vitro_assay->ic50_determination_vitro cellular_assay Cellular NF-κB Reporter Assay (Protocol 2) ic50_determination_vitro->cellular_assay Lead Compound ic50_determination_cellular Determine Cellular IC50 cellular_assay->ic50_determination_cellular downstream_analysis Downstream Functional Assays (e.g., Cytokine Profiling) ic50_determination_cellular->downstream_analysis mechanism_of_action Mechanism of Action Studies (e.g., Western Blot for p-IκBα) downstream_analysis->mechanism_of_action end End mechanism_of_action->end

Caption: Workflow for characterizing this compound's inhibitory activity.

Application Notes and Protocols for High-Throughput Screening Assays of Cinnatriacetin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cinnatriacetin B: Extensive searches of chemical and biological databases did not yield specific information on a compound named "this compound." It is possible that this name is a result of a typographical error or refers to a novel, as-yet-unpublished compound. The closest identified compound is Cinnatriacetin A , a coumaric acid ester found in some mushroom species. However, there is a lack of published data on its biological activity and use in high-throughput screening (HTS) assays.

Given the request for detailed protocols and signaling pathway diagrams, this document will proceed by presenting a general framework for the HTS of a hypothetical natural product with potential anti-cancer activity, using methodologies commonly applied to compounds with similar structural motifs to cinnamic acid derivatives. For illustrative purposes, we will refer to the hypothetical compound as "this compound Analog" or "Compound X." The protocols and pathways described below are based on established methods for compounds that modulate key cancer-related signaling pathways.

Introduction to High-Throughput Screening of Natural Products

High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large numbers of chemical entities for their effects on a specific biological target or pathway.[1][2] Natural products and their analogs are a rich source of chemical diversity and have historically yielded numerous therapeutic agents. The application of HTS to natural product libraries allows for the identification of novel bioactive compounds that can serve as starting points for drug development.[3]

This application note provides an overview of the use of a hypothetical this compound analog in HTS assays, with a focus on identifying inhibitors of cancer-related signaling pathways.

Potential Signaling Pathways for Investigation

Several signaling pathways are frequently dysregulated in cancer and are common targets for HTS campaigns. Based on the activities of structurally related compounds, a this compound analog could potentially modulate pathways such as:

  • NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers.

  • Wnt/β-catenin Signaling Pathway: This pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is strongly associated with the development of various cancers.[4]

  • PI3K/Akt/mTOR Signaling Pathway: This is a central pathway that governs cell growth, survival, and metabolism, and it is one of the most frequently activated pathways in human cancers.[4]

High-Throughput Screening Workflow

A typical HTS workflow for a compound like a this compound analog would involve a primary screen to identify initial "hits," followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Orthogonal Assays Orthogonal Assays Dose-Response->Orthogonal Assays Mechanism of Action Mechanism of Action Orthogonal Assays->Mechanism of Action Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization

Caption: A generalized workflow for high-throughput screening and lead discovery.

Experimental Protocols

Primary High-Throughput Screening Assay: NF-κB Reporter Assay

This assay is designed to identify compounds that inhibit the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • This compound analog (Compound X) stock solution in DMSO.

  • Tumor Necrosis Factor-alpha (TNF-α) as an inducer of the NF-κB pathway.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 384-well white, clear-bottom assay plates.

Protocol:

  • Seed HEK293T-NF-κB reporter cells into 384-well plates at a density of 10,000 cells per well in 40 µL of DMEM with 10% FBS.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Using an acoustic liquid handler, dispense 50 nL of Compound X from a concentration-response plate (e.g., 10 mM to 0.1 µM) into the assay plates.

  • Incubate for 1 hour at 37°C.

  • Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative controls.

  • Incubate for an additional 6 hours at 37°C.

  • Equilibrate the plates to room temperature.

  • Add 25 µL of luciferase assay reagent to each well.

  • Measure luminescence using a plate reader.

Secondary Assay: Wnt/β-catenin Reporter Assay

This assay is used to confirm the activity of hits from the primary screen in a different signaling pathway.

Materials:

  • HEK293T cells stably expressing a TCF/LEF-driven luciferase reporter (TOPflash).

  • Wnt3a conditioned media.

  • L-cell conditioned media (control).

  • Compound X.

  • Luciferase assay reagent.

Protocol:

  • Seed HEK293T-TOPflash cells in 384-well plates.

  • After 24 hours, treat the cells with a dose range of Compound X for 1 hour.

  • Add Wnt3a conditioned media to induce the Wnt pathway. Use L-cell conditioned media as a negative control.

  • Incubate for 24 hours.

  • Measure luciferase activity as described in the NF-κB assay protocol.

Data Presentation

The quantitative data from the HTS assays should be summarized in tables for clear comparison.

Table 1: Summary of HTS Data for this compound Analog (Compound X)

Assay TypeTarget PathwayInducerReadoutIC₅₀ (µM)
Primary ScreenNF-κBTNF-αLuciferase1.5
Secondary ScreenWnt/β-cateninWnt3aLuciferase> 50
Cytotoxicity--Cell Viability25

Signaling Pathway Diagram

The following diagram illustrates the potential points of inhibition for a compound targeting the NF-κB signaling pathway.

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB CompoundX Compound X CompoundX->IKK Inhibits Gene Target Gene Expression NFkB_nuc->Gene

Caption: Simplified NF-κB signaling pathway with a potential point of inhibition.

Conclusion

The protocols and workflows described provide a comprehensive guide for the high-throughput screening of a novel compound, such as a this compound analog, for its potential as a modulator of cancer-relevant signaling pathways. Positive hits from these screens would warrant further investigation into their specific molecular targets and preclinical efficacy.

References

Application Notes and Protocols for Cinnatriacetin B Delivery Systems and Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnatriacetin B is a compound of interest for its potential therapeutic applications, particularly in oncology. However, like many natural products, its efficacy can be limited by poor aqueous solubility, which poses challenges for conventional formulation and delivery. Advanced drug delivery systems are therefore crucial to enhance its bioavailability, target specificity, and overall therapeutic index. This document provides detailed application notes and experimental protocols for the development and characterization of this compound formulations, with a focus on nanoparticle-based systems. While specific data for this compound is limited, the following protocols are based on established methods for hydrophobic drugs with similar characteristics.

Application Notes: Strategies for this compound Delivery

The primary goal of formulating this compound is to overcome its hydrophobic nature. Nanoparticle-based delivery systems offer several advantages, including improved solubility, sustained release, and the potential for targeted delivery to diseased tissues.

Key Delivery Platforms:

  • Polymeric Nanoparticles: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) are widely used to encapsulate hydrophobic drugs.[1][2][3] These nanoparticles can protect the drug from degradation, provide controlled release, and can be surface-modified for targeted delivery.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can effectively encapsulate hydrophobic compounds within their lipid membrane. Their biocompatibility and ability to fuse with cell membranes make them an attractive option.

  • Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, forming a hydrophobic core that can solubilize this compound.[4] Micelles are typically smaller than other nanoparticles, which can be advantageous for tissue penetration.

Table 1: Comparison of Potential this compound Nanoparticle Formulations

Formulation TypeTypical Size Range (nm)Drug Loading CapacityRelease ProfileKey AdvantagesKey Disadvantages
PLGA Nanoparticles 100 - 300Moderate to HighSustained ReleaseWell-established, biodegradable, tunable releasePotential for burst release, acidic degradation products
Liposomes 80 - 200Low to ModerateBiphasic (burst then sustained)Biocompatible, can encapsulate hydrophilic and hydrophobic drugsProne to leakage, stability issues
Polymeric Micelles 20 - 100Low to ModerateCan be stimuli-responsiveSmall size, good for passive targetingLower drug loading, potential for instability upon dilution

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of this compound-loaded PLGA nanoparticles, a commonly used system for hydrophobic drugs.

Protocol 2.1: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs like this compound within a PLGA matrix.

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powder for storage.

G cluster_prep Preparation Steps a Dissolve this compound and PLGA in Organic Solvent c Emulsification (Sonication/Homogenization) a->c b Prepare Aqueous Surfactant Solution b->c d Solvent Evaporation c->d e Centrifugation and Washing d->e f Lyophilization e->f

Caption: Overview of intrinsic and extrinsic apoptosis pathways potentially targeted by this compound.

These application notes and protocols provide a foundational guide for the formulation and evaluation of this compound delivery systems. Researchers should adapt and optimize these methods based on the specific physicochemical properties of this compound and the desired therapeutic application.

References

Troubleshooting & Optimization

Cinnatriacetin B Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when purifying Cinnatriacetin B from a crude extract?

A1: Researchers often face challenges with low yield, the presence of co-eluting impurities, and potential degradation of the target compound. The initial crude extract is a complex mixture, and this compound may be present in low concentrations alongside structurally similar compounds, making separation difficult.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful technique for purifying compounds like this compound.[1][2][3][4][5] For thermally sensitive compounds or when irreversible adsorption on a solid support is a concern, Counter-Current Chromatography (CCC) offers a valuable alternative as it utilizes a liquid-liquid partitioning mechanism.[6][7][8][9][10]

Q3: How can I improve the resolution between this compound and closely related impurities?

A3: Optimizing the mobile phase composition is crucial. In RP-HPLC, adjusting the gradient slope, the organic modifier (e.g., acetonitrile, methanol), and the pH of the aqueous phase can significantly enhance separation.[3] For CCC, selecting a biphasic solvent system with an optimal partition coefficient (K) for this compound is key to achieving good resolution.[7]

Q4: My this compound sample appears to be degrading during purification. What steps can I take to minimize this?

A4: Degradation can be caused by factors such as pH, temperature, and exposure to light or air. Consider using buffers to maintain a stable pH, performing the purification at a lower temperature, and using amber vials to protect the sample from light. CCC can be particularly advantageous for unstable compounds as it avoids contact with solid stationary phases that can have catalytic effects.[7]

Q5: What is a suitable method for assessing the purity of the final this compound product?

A5: The purity of this compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector is a standard method.[5][11] Additionally, techniques like quantitative Nuclear Magnetic Resonance (qNMR) can be used to determine the absolute purity of the compound.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound - Irreversible adsorption to the stationary phase.- Degradation of the compound during the process.- Suboptimal mobile phase or solvent system leading to poor elution.- Switch to a different stationary phase or consider Counter-Current Chromatography (CCC) to avoid solid supports.[6][7]- Investigate the stability of this compound under the purification conditions (pH, temperature).- Systematically optimize the mobile phase composition or the CCC solvent system to ensure complete elution.
Co-elution with Impurities - Insufficient selectivity of the chromatographic system.- The impurity has very similar physicochemical properties to this compound.- Modify the mobile phase by changing the organic solvent, pH, or adding an ion-pairing reagent.- Explore a different chromatographic mode (e.g., normal phase if using reversed-phase).- Employ orthogonal purification techniques, such as following up an HPLC step with CCC.[8]
Peak Tailing in HPLC - Interaction of the analyte with active sites on the silica-based stationary phase.- Overloading of the column.- Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated stationary phase.- Reduce the sample load injected onto the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.- Changes in column temperature.- Column degradation.- Ensure proper mixing and degassing of the mobile phase and check the pump for consistent performance.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase is filtered and has a compatible pH for the column.

Quantitative Data Summary

The following table summarizes hypothetical purification outcomes for this compound using different chromatographic methods.

Purification Method Mobile Phase / Solvent System Loading (mg) Yield (%) Purity (%)
RP-HPLC (C18 Column) Acetonitrile/Water Gradient106592
RP-HPLC (Phenyl Column) Methanol/Water Gradient107095
Counter-Current Chromatography Hexane/Ethyl Acetate/Methanol/Water (5:5:6:4)1008598

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound
  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% B

    • 40-45 min: 80% to 20% B

    • 45-50 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL of crude extract dissolved in methanol.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.

  • Post-Purification: Combine the collected fractions, evaporate the solvent under reduced pressure, and dry the sample under vacuum.

  • Purity Analysis: Analyze the purified sample using the same HPLC method.

Visualizations

PurificationWorkflow CrudeExtract Crude Extract Dissolution Dissolve in Methanol CrudeExtract->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC RP-HPLC Purification Filtration->HPLC FractionCollection Fraction Collection HPLC->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation PurityAnalysis Purity Analysis (HPLC, LC-MS) SolventEvaporation->PurityAnalysis PureCompound Pure this compound PurityAnalysis->PureCompound

Caption: General workflow for the purification of this compound using RP-HPLC.

TroubleshootingLogic Start Low Purity or Yield? CheckResolution Poor Peak Resolution? Start->CheckResolution Yes CheckRecovery Low Peak Area? Start->CheckRecovery No OptimizeGradient Optimize Mobile Phase Gradient CheckResolution->OptimizeGradient Yes CheckStability Assess Compound Stability CheckRecovery->CheckStability Yes ChangeColumn Try Different Stationary Phase OptimizeGradient->ChangeColumn ConsiderCCC Consider Counter-Current Chromatography ChangeColumn->ConsiderCCC LowerTemp Lower Purification Temperature CheckStability->LowerTemp ChangeSolvent Change Solvent System (for CCC) LowerTemp->ChangeSolvent

Caption: Decision tree for troubleshooting this compound purification issues.

References

Technical Support Center: Cinnatriacetin B Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available scientific literature and databases contain minimal information regarding the biological activity of Cinnatriacetin B. While some sources indicate potential antimicrobial properties, there is a significant lack of data on its mechanism of action, off-target effects, and use in cell-based assays for cancer research or other applications.

Therefore, the following technical support center is a generalized template based on common challenges encountered with novel compounds in cell-based assays. The information provided is illustrative and should be adapted with your own experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our cancer cell line, but we are unsure if this is due to a specific on-target effect or general toxicity. How can we differentiate between these?

A1: This is a common challenge when characterizing a new compound. To distinguish between specific and non-specific cytotoxicity, consider the following:

  • Dose-Response Curve: A steep dose-response curve may suggest a specific, target-mediated effect, whereas a shallow curve could indicate non-specific toxicity.

  • Cell Line Panel Screening: Test this compound against a panel of diverse cancer cell lines and non-cancerous control cell lines. A selective effect in certain cell lines might point towards a target that is highly expressed or crucial in those cells.

  • Time-Course Experiment: A specific inhibitor might induce a particular cell phenotype (e.g., cell cycle arrest at a specific phase) at earlier time points, while general toxicity might lead to widespread cell death more uniformly over time.

  • Rescue Experiments: If you have a hypothesized target, attempt to rescue the cytotoxic effect by overexpressing the target or providing a downstream product of the inhibited pathway.

Q2: Our results with this compound are inconsistent between experiments. What are the potential sources of this variability?

A2: Inconsistent results can stem from several factors:

  • Compound Stability: this compound, potentially an unsaturated fatty acid, may be unstable in solution. Ensure consistent preparation of fresh stock solutions and minimize freeze-thaw cycles. Protect from light and oxygen if it is found to be sensitive.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media components can significantly impact cellular responses. Standardize your cell culture protocols strictly.

  • Assay-Specific Variability: Ensure that assay reagents are properly stored and that incubation times and reading parameters are consistent.

Q3: We have preliminary data suggesting this compound might be a kinase inhibitor. What are the first steps to investigate its selectivity?

A3: If you suspect kinase inhibition, a systematic approach is necessary to determine selectivity:

  • Kinase Panel Screening: The most direct way is to screen this compound against a commercial kinase panel (e.g., a panel of several hundred kinases). This will provide a broad overview of its inhibitory activity.

  • In Vitro Kinase Assays: Once potential primary and off-targets are identified, validate these hits with in vitro kinase assays to determine IC50 values.

  • Cellular Target Engagement Assays: To confirm that this compound interacts with the putative kinase targets in a cellular context, consider using techniques like cellular thermal shift assay (CETSA) or NanoBRET™ Target Engagement assays.

Troubleshooting Guides

Issue 1: High Background Signal in Luminescence-Based Viability Assay
Potential Cause Troubleshooting Step
Compound Interference This compound may be autofluorescent or may interfere with the assay enzyme (e.g., luciferase). Run a control with this compound in cell-free media to check for direct effects on the assay reagents.
Incomplete Cell Lysis Ensure complete cell lysis according to the assay protocol to release all intracellular ATP.
Contamination Microbial contamination can contribute to the background signal. Regularly check cell cultures for contamination.
Issue 2: Unexpected Morphological Changes in Cells
Potential Cause Troubleshooting Step
Cytoskeletal Disruption Some compounds can interfere with actin or tubulin polymerization. Use immunofluorescence to stain for cytoskeletal components and observe any changes in their organization.
Induction of Senescence or Autophagy The observed morphology might be a specific cellular response. Use markers for senescence (e.g., β-galactosidase staining) or autophagy (e.g., LC3 puncta formation) to investigate these possibilities.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line.

Quantitative Data Summary

No public quantitative data for this compound is available. The following tables are templates to be populated with your experimental findings.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
Target Kinase A[Insert your data]
Off-Target Kinase X[Insert your data]
Off-Target Kinase Y[Insert your data]
Off-Target Kinase Z[Insert your data]

Table 2: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines

Cell LineHistotypeGI50 (µM)
MCF-7Breast Adenocarcinoma[Insert your data]
A549Lung Carcinoma[Insert your data]
HCT116Colon Carcinoma[Insert your data]
HEK293Normal Embryonic Kidney[Insert your data]

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the medium containing this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Protocol 2: Western Blot for Apoptosis Markers
  • Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

As there is no defined signaling pathway for this compound, the following diagrams are hypothetical representations of common scenarios in drug discovery.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase Panel\nScreening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel\nScreening->IC50 Determination CETSA Cellular Target Engagement (CETSA) IC50 Determination->CETSA Viability Assay\n(MTT/CTG) Viability Assay (MTT/CTG) Apoptosis Assay\n(Western Blot) Apoptosis Assay (Western Blot) Viability Assay\n(MTT/CTG)->Apoptosis Assay\n(Western Blot) This compound This compound This compound->Kinase Panel\nScreening This compound->Viability Assay\n(MTT/CTG)

Caption: A generalized workflow for characterizing a novel compound with suspected kinase inhibitory activity.

signaling_pathway This compound This compound Target Kinase A Target Kinase A This compound->Target Kinase A Inhibition Off-Target Kinase X Off-Target Kinase X This compound->Off-Target Kinase X Inhibition Substrate 1 Substrate 1 Target Kinase A->Substrate 1 Phosphorylation Proliferation Proliferation Substrate 1->Proliferation Substrate 2 Substrate 2 Off-Target Kinase X->Substrate 2 Phosphorylation Toxicity Toxicity Off-Target Kinase X->Toxicity Cell Survival Cell Survival Substrate 2->Cell Survival

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.

Technical Support Center: Cinnatriacetin B and Related Cinnamoyl Ester Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support guide addresses the degradation and storage challenges associated with Cinnatriacetin B. Due to the limited publicly available data on this compound, this guide leverages information on closely related cinnamoyl esters and triacetin derivatives to provide comprehensive troubleshooting protocols and frequently asked questions. The principles and methodologies outlined here are broadly applicable to researchers, scientists, and drug development professionals working with this class of compounds. Cinnatriacetin A, a related compound, is classified as a coumaric acid ester, which is a derivative of cinnamic acid[1]. This suggests that this compound likely shares a similar structural backbone and, consequently, similar stability characteristics.

I. Troubleshooting Guide: Degradation and Storage Issues

This section is designed to help you identify and resolve common experimental issues related to the stability of this compound and other cinnamoyl esters.

Observed Problem Potential Cause Recommended Solution
Loss of compound potency or inconsistent results over time. Hydrolytic Degradation: The ester linkage in cinnamoyl esters is susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the formation of cinnamic acid and the corresponding alcohol. Triacetin, a related compound, is also known to be sensitive to hydrolysis in the presence of strong acids or bases, breaking down into glycerol and acetic acid[2].- Maintain solutions at a neutral pH.- Use aprotic or anhydrous solvents where possible.- Prepare fresh solutions for each experiment.
Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS). Oxidative Degradation: The double bond in the cinnamoyl group can be susceptible to oxidation, leading to the formation of epoxides, aldehydes, or other degradation products.- Degas solvents to remove dissolved oxygen.- Store solutions and solid compounds under an inert atmosphere (e.g., nitrogen or argon).- Consider the addition of antioxidants if compatible with the experimental design.
Discoloration or precipitation of the compound in solution. Photodegradation: Exposure to UV or ambient light can induce isomerization of the double bond (cis-trans) or other photochemical reactions, potentially leading to insoluble byproducts.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to light during experimental setup and analysis.
Compound instability in specific formulations. Excipient Incompatibility: Interactions with other components in a formulation can catalyze degradation.- Conduct compatibility studies with all excipients.- Evaluate the stability of the compound in different solvent systems and with various additives.
Difficulty in reproducing experimental results from literature or previous experiments. Variability in Reagent/Solvent Quality: The purity and water content of reagents and solvents can significantly impact the stability of the compound.- Use high-purity, anhydrous solvents from a reliable source.- Purify reagents if their quality is questionable.- Document the source and lot number of all chemicals used.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and related cinnamoyl esters?

A1: Solid cinnamoyl esters should be stored in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended. For long-term storage, keeping the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container can prevent oxidative and hydrolytic degradation. Triacetin, for instance, is stable for at least 12 months when stored properly in its tightly sealed original container in a dry place[3].

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is stable. It is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials.

Q3: What are the primary degradation pathways for cinnamoyl esters?

A3: The main degradation pathways for cinnamoyl esters include:

  • Hydrolysis: Cleavage of the ester bond to yield cinnamic acid and an alcohol.

  • Oxidation: Reaction at the double bond, potentially forming epoxides or aldehydes.

  • Photodegradation: Isomerization of the double bond or other light-induced reactions.

The microbiological degradation of cinnamic acid, a potential degradation product, proceeds via β-oxidation[4].

Q4: Which analytical techniques are best for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is the most common and effective method for monitoring the degradation of cinnamoyl esters. These techniques can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation.

Q5: Are there any known incompatible solvents or reagents to avoid?

A5: Avoid strong acids, strong bases, and potent oxidizing agents, as these can accelerate the degradation of cinnamoyl esters. Additionally, be cautious with protic solvents, especially at elevated temperatures, as they can facilitate hydrolysis.

III. Experimental Protocols

Protocol 1: Forced Degradation Study of a Cinnamoyl Ester

Objective: To identify the potential degradation pathways of a cinnamoyl ester under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the cinnamoyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24 hours in the dark.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining parent compound and to identify the degradation products.

IV. Visualizations

Diagram 1: Potential Degradation Pathways of a Cinnamoyl Ester

Cinnamoyl Ester Cinnamoyl Ester Cinnamic Acid + Alcohol Cinnamic Acid + Alcohol Cinnamoyl Ester->Cinnamic Acid + Alcohol Hydrolysis (Acid/Base) Oxidized Products (e.g., Epoxide) Oxidized Products (e.g., Epoxide) Cinnamoyl Ester->Oxidized Products (e.g., Epoxide) Oxidation Isomers (cis/trans) Isomers (cis/trans) Cinnamoyl Ester->Isomers (cis/trans) Photodegradation cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Neutralize & Dilute Samples Neutralize & Dilute Samples Acid Hydrolysis->Neutralize & Dilute Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralize & Dilute Samples Oxidation Oxidation Oxidation->Neutralize & Dilute Samples Photodegradation Photodegradation Photodegradation->Neutralize & Dilute Samples Thermal Degradation Thermal Degradation Thermal Degradation->Neutralize & Dilute Samples Prepare Stock Solution Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Apply Stress Conditions->Acid Hydrolysis Apply Stress Conditions->Base Hydrolysis Apply Stress Conditions->Oxidation Apply Stress Conditions->Photodegradation Apply Stress Conditions->Thermal Degradation HPLC/LC-MS Analysis HPLC/LC-MS Analysis Neutralize & Dilute Samples->HPLC/LC-MS Analysis Identify Degradants & Assess Stability Identify Degradants & Assess Stability HPLC/LC-MS Analysis->Identify Degradants & Assess Stability

References

Navigating the Scale-Up of Cinnatriacetin B: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and production managers in the pharmaceutical and biotechnology sectors, the transition from laboratory-scale synthesis to large-scale production of a complex natural product like Cinnatriacetin B presents a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address potential issues encountered during the scale-up of this compound synthesis. The following information is based on a proposed synthetic route for a plausible this compound structure, an ester of ferulic acid and a protected glycerol backbone.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the proposed this compound scale-up synthesis?

A1: The esterification reaction between the protected ferulic acid and the glycerol derivative is the most critical step. This reaction is sensitive to moisture and stoichiometric imbalances, which can be exacerbated at a larger scale. Careful control of the reaction environment and slow addition of reagents are crucial for high yields and purity.

Q2: How does the choice of solvent impact the reaction yield and purity?

A2: The choice of solvent is critical for solubility, reaction kinetics, and impurity profiles. For the esterification step, a non-polar, aprotic solvent like Dichloromethane (DCM) or Toluene is recommended to minimize side reactions. During work-up and purification, a solvent system with varying polarity, such as ethyl acetate/heptane, is effective for column chromatography.

Q3: What are the main challenges in purifying the final this compound product?

A3: The primary challenges in purifying this compound are the removal of unreacted starting materials and byproducts from the esterification and deprotection steps. The structural similarity of these impurities to the final product makes separation difficult. High-performance liquid chromatography (HPLC) or multiple recrystallizations may be necessary to achieve the desired purity.

Q4: Are there any specific safety precautions to consider during the scale-up?

A4: Yes. The use of acyl chlorides and strong acids in the synthesis requires strict adherence to safety protocols. Ensure proper ventilation and use appropriate personal protective equipment (PPE), especially when handling these reagents in large quantities. The deprotection step involving acidic conditions can generate corrosive byproducts that need to be neutralized and disposed of properly.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the esterification step 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature.1. Increase reaction time or catalyst loading. 2. Ensure anhydrous conditions and use of high-purity starting materials. 3. Optimize temperature profile; a slight increase may improve kinetics, but excessive heat can cause degradation.
Presence of multiple spots on TLC after esterification 1. Formation of side products (e.g., di-esterified glycerol). 2. Unreacted starting materials.1. Use a controlled stoichiometry of the limiting reagent. 2. Monitor the reaction closely by TLC or HPLC and ensure it goes to completion.
Difficulty in removing the protecting groups 1. Incomplete deprotection reaction. 2. Inappropriate deprotection agent or conditions.1. Increase reaction time or temperature. 2. Screen different deprotection agents and solvent systems. For acid-labile protecting groups, ensure the acid concentration is sufficient.
Final product fails to meet purity specifications 1. Inefficient purification method. 2. Co-elution of impurities. 3. Thermal degradation during solvent removal.1. Optimize the mobile phase for column chromatography or explore preparative HPLC. 2. Consider a different stationary phase for chromatography. 3. Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.
Inconsistent batch-to-batch results 1. Variation in raw material quality. 2. Inconsistent reaction conditions (temperature, mixing, addition rates).1. Implement stringent quality control for all incoming raw materials. 2. Standardize all process parameters and use automated reactors for better control.

Experimental Protocols

Key Experiment: Scale-Up of the Esterification of Protected Ferulic Acid with a Glycerol Derivative

Objective: To synthesize the this compound precursor on a multi-gram scale.

Materials:

  • Protected Ferulic Acid (1.0 eq)

  • Glycerol Derivative (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a clean, dry, and inerted reactor, add the protected ferulic acid and anhydrous DCM.

  • Stir the mixture until all the solid has dissolved.

  • Add the glycerol derivative, followed by DMAP.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture over 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Processing Start Protected Ferulic Acid + Glycerol Derivative Esterification Esterification (DCC, DMAP, DCM) Start->Esterification 1 Workup Aqueous Workup & Filtration Esterification->Workup 2 Purification Column Chromatography Workup->Purification 3 Deprotection Acidic Deprotection Purification->Deprotection 4 Final_Purification Final Purification (Recrystallization/Prep-HPLC) Deprotection->Final_Purification 5 Product This compound Final_Purification->Product 6

Caption: Hypothetical workflow for the scale-up synthesis of this compound.

G Start Low Yield in Esterification? Check_Reagents Check Purity and Stoichiometry of Starting Materials Start->Check_Reagents Yes Consult_Expert Consult with Process Chemistry Team Start->Consult_Expert No Check_Conditions Verify Anhydrous Conditions and Reaction Temperature Check_Reagents->Check_Conditions Purity OK Check_Reagents->Consult_Expert Impurity Found Optimize_Time Increase Reaction Time Check_Conditions->Optimize_Time Conditions OK Check_Conditions->Consult_Expert Deviation Found Optimize_Time->Start Yield Improved Optimize_Catalyst Increase Catalyst Loading Optimize_Time->Optimize_Catalyst Yield Still Low Optimize_Catalyst->Start Yield Improved Optimize_Catalyst->Consult_Expert No Improvement

Caption: Troubleshooting decision tree for low yield in the esterification step.

Validation & Comparative

A Comparative Guide to the Biological Activities of Cinnamic Acid Derivatives and Cinnamtannin B-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of the biological activities of two distinct classes of natural compounds: Cinnamic Acid Derivatives and Cinnamtannin B-1. Initial inquiries into "Cinnatriacetin A" and "Cinnatriacetin B" revealed that "Cinnatriacetin A" is a sparsely documented coumaric acid ester, a type of cinnamic acid derivative, with insufficient data for a detailed comparison. Furthermore, "this compound" does not correspond to a recognized compound in the scientific literature. Therefore, to provide a valuable and data-supported comparison for researchers, this guide will focus on the well-characterized biological activities of the broader class of Cinnamic Acid Derivatives and a distinct, well-researched natural product, Cinnamtannin B-1 . This comparison will illuminate the diverse therapeutic potential of these compounds.

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities of Cinnamic Acid Derivatives and Cinnamtannin B-1, with supporting quantitative data where available.

Biological ActivityCinnamic Acid DerivativesCinnamtannin B-1
Anticancer Activity Exhibit cytotoxicity against various cancer cell lines. For example, certain synthetic derivatives show potent activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.Induces apoptosis in colon cancer cells (DLD-1 and COLO 201).[1][2] The half-maximal effective concentration (EC50) against DLD-1 and COLO 201 cell lines after 72 hours of treatment is approximately 40 µM and 50 µM, respectively.[2]
Antioxidant Activity Many derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants. They exhibit strong free radical scavenging properties.Demonstrates significant antioxidant properties, including the inhibition of lipid peroxidation with an IC50 of 2.25 µM.
Antimicrobial Activity Broad-spectrum activity against bacteria, fungi, and viruses has been reported. For instance, 4-hydroxycinnamic acid is a more potent bacterial growth inhibitor than cinnamic acid.Not a primary reported activity.
Anti-platelet Activity Some derivatives can inhibit platelet aggregation.A well-documented inhibitor of platelet aggregation, showing potential for antithrombotic applications. It has been shown to reverse platelet hypersensitivity and hyperactivity in diabetic patients.[1]
Anti-inflammatory Activity Cinnamic acid and its derivatives possess anti-inflammatory properties.Exhibits COX-2 inhibition in Sf9 cells, with 86% inhibition at a concentration of 1,000 µg/ml.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., DLD-1, COLO 201) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Cinnamtannin B-1) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The EC50 value can be determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a rapid method to screen the antioxidant activity of compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: Add 1 mL of the test compound solution to 2 mL of the DPPH solution and mix thoroughly.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (solvent without DPPH).

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Collagen-Induced Platelet Aggregation Assay

This protocol is used to evaluate the anti-platelet activity of compounds.

Principle: Platelet aggregation is initiated by an agonist, such as collagen. A platelet aggregometer measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Procedure:

  • PRP Preparation: Obtain platelet-rich plasma by centrifuging fresh whole blood collected in citrate tubes at a low speed.

  • Incubation: Pre-incubate the PRP with the test compound or vehicle control at 37°C for a specified time.

  • Aggregation Induction: Add a known concentration of a platelet aggregation agonist, such as collagen, to the PRP to induce aggregation.

  • Measurement: Monitor the change in light transmission for a set period using a platelet aggregometer.

  • Data Analysis: The percentage of platelet aggregation is determined by comparing the light transmission of the sample to that of a platelet-poor plasma (PPP) control (representing 100% aggregation).

Visualizations: Signaling Pathways and Experimental Workflows

Apoptosis_Pathway_Cinnamtannin_B1 Cinnamtannin_B1 Cinnamtannin B-1 p53 p53 (Upregulation) Cinnamtannin_B1->p53 Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Bak Bak (Upregulation) p53->Bak Mitochondrion Mitochondrion Bcl2->Mitochondrion Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic pathway induced by Cinnamtannin B-1 in colon cancer cells.

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Hit Validation & Characterization NP_Source Natural Product Source (e.g., Plant Extract) Extraction Extraction & Fractionation NP_Source->Extraction Compound_Library Cinnamic Acid Derivative Library Extraction->Compound_Library Primary_Screen Primary Screening (e.g., Disk Diffusion Assay) Compound_Library->Primary_Screen MIC_Determination MIC Determination (Broth Microdilution) Primary_Screen->MIC_Determination Hit_Confirmation Hit Confirmation MIC_Determination->Hit_Confirmation Toxicity_Assay Cytotoxicity Assay Hit_Confirmation->Toxicity_Assay Mechanism_of_Action Mechanism of Action Studies Hit_Confirmation->Mechanism_of_Action

Caption: General workflow for antimicrobial screening of Cinnamic Acid Derivatives.

References

A Comparative Guide to Cinnatriacetin B and the Pathway Inhibitor Cinnamtannin B-1

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: Initial searches for "Cinnatriacetin B" reveal a compound with limited publicly available data regarding its mechanism of action as a signaling pathway inhibitor. This compound, isolated from the fungus Fistulina hepatica, is a triacetylene derivative primarily documented for its antibacterial activity against Gram-positive bacteria[1][2][]. There is currently no substantial evidence in the scientific literature to suggest its role as an inhibitor of specific cellular signaling pathways in eukaryotic cells.

It is possible that "this compound" may be mistaken for the similarly named but chemically distinct compound, Cinnamtannin B-1 . Cinnamtannin B-1 is a well-researched A-type proanthocyanidin with established inhibitory effects on key signaling pathways, such as NF-κB and MAPK[4][5]. This guide will focus on a comparative analysis of Cinnamtannin B-1 with other known inhibitors of these pathways, given its relevance to the interests of researchers and drug development professionals.

Cinnamtannin B-1: A Natural Inhibitor of Pro-inflammatory Signaling Pathways

Cinnamtannin B-1 is a trimeric A-type proanthocyanidin found in various plants, including cinnamon (Cinnamomum verum) and laurel (Laurus nobilis)[6][7][8]. It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects[4][9]. Its therapeutic potential is largely attributed to its ability to modulate cellular signaling cascades involved in inflammation and cell proliferation.

Comparison with Known Pathway Inhibitors

This section compares the activity of Cinnamtannin B-1 with established inhibitors of the NF-κB and MAPK/ERK pathways.

CompoundTarget Pathway(s)Mechanism of ActionIC50 / Effective ConcentrationReference
Cinnamtannin B-1 NF-κB, MAPK/ERKInhibits RANKL-induced osteoclast formation by suppressing NF-κB signaling. Downregulates the phosphorylation of ERK in the MAPK pathway.20 mg/kg in vivo (mouse model)[4][5]
BAY 11-7082 NF-κBIrreversibly inhibits IκB-α phosphorylation, preventing the release and nuclear translocation of NF-κB.5-10 µM (in vitro)N/A
U0126 MAPK/ERK (MEK1/2)A highly selective inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK.72 nM (MEK1), 58 nM (MEK2)N/A
Parthenolide NF-κBA sesquiterpene lactone that directly inhibits the IκB kinase (IKK) complex, preventing IκBα degradation.5 µM (in vitro)N/A
Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention for Cinnamtannin B-1 and compared inhibitors within the NF-κB and MAPK/ERK signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB->IkB_NFkB IkB_p->NFkB Release Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription IkB_NFkB->IkB Inhibition Cinnamtannin_B1 Cinnamtannin B-1 Cinnamtannin_B1->IKK Inhibition Parthenolide Parthenolide Parthenolide->IKK Inhibition BAY_11_7082 BAY 11-7082 BAY_11_7082->IkB Inhibition of Phosphorylation

Caption: NF-κB Signaling Pathway Inhibition.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation ERK_n p-ERK1/2 ERK->ERK_n Translocation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TranscriptionFactors Proliferation Cell Proliferation, Inflammation TranscriptionFactors->Proliferation Cinnamtannin_B1 Cinnamtannin B-1 Cinnamtannin_B1->ERK Inhibition of Phosphorylation U0126 U0126 U0126->MEK Inhibition

Caption: MAPK/ERK Signaling Pathway Inhibition.

Experimental Protocols

In vivo Rosacea Mouse Model (for Cinnamtannin B-1)
  • Animal Model: BALB/c mice are used.

  • Induction of Rosacea-like Phenotype: An intradermal injection of LL-37 (a cathelicidin antimicrobial peptide) is administered to the dorsal skin of the mice to induce inflammation.

  • Treatment: Cinnamtannin B-1 (20 mg/kg) is administered intraperitoneally once daily for two consecutive days.

  • Evaluation: The severity of the skin lesions is observed and scored. Skin samples are collected for histological analysis (H&E staining), immunohistochemistry for inflammatory markers (e.g., MPO, MIP-2), and quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory cytokines and chemokines[5].

In vitro Kinase Assay (for U0126)
  • Enzymes: Recombinant active MEK1 and MEK2 are used.

  • Substrate: Kinase-dead ERK2 is used as a substrate.

  • Reaction: The kinase reaction is performed in a buffer containing ATP (with [γ-33P]ATP for detection), the enzyme, substrate, and varying concentrations of the inhibitor (U0126).

  • Detection: The reaction mixture is incubated, and the reaction is stopped. The phosphorylated substrate is separated by SDS-PAGE, and the incorporation of 33P is quantified using a phosphorimager.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

NF-κB Reporter Assay (for BAY 11-7082 and Parthenolide)
  • Cell Line: A stable cell line (e.g., HEK293) expressing an NF-κB-driven reporter gene (e.g., luciferase) is used.

  • Treatment: Cells are pre-treated with various concentrations of the inhibitor for a specified time.

  • Stimulation: NF-κB activation is induced by adding a stimulant such as TNF-α.

  • Measurement: After incubation, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

  • Data Analysis: The inhibition of reporter gene activity is calculated relative to the stimulated, untreated control to determine the IC50 value.

Experimental_Workflow cluster_invivo In Vivo Protocol cluster_invitro_kinase In Vitro Kinase Assay cluster_invitro_reporter NF-κB Reporter Assay A1 Induce Rosacea in Mice (LL-37 Injection) A2 Administer Cinnamtannin B-1 (20 mg/kg, i.p.) A1->A2 A3 Evaluate Lesions A2->A3 A4 Histology & IHC A2->A4 A5 qRT-PCR for Cytokines A2->A5 B1 Prepare Reaction Mix (MEK1/2, ERK2, [γ-33P]ATP) B2 Add Inhibitor (U0126) B1->B2 B3 Incubate B2->B3 B4 SDS-PAGE & Autoradiography B3->B4 B5 Calculate IC50 B4->B5 C1 Culture NF-κB Reporter Cells C2 Pre-treat with Inhibitor (BAY 11-7082 or Parthenolide) C1->C2 C3 Stimulate with TNF-α C2->C3 C4 Measure Luciferase Activity C3->C4 C5 Determine IC50 C4->C5

Caption: Key Experimental Workflows.

References

Cinnamtannin B-1: A Natural Compound's Efficacy in Colon Cancer Cells Compared to Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals the potential of Cinnamtannin B-1 (CTB-1), a natural proanthocyanidin, as a cytotoxic agent against various colon cancer cell lines. This guide provides a comparative overview of its efficacy against established chemotherapeutic drugs, 5-Fluorouracil (5-FU) and Doxorubicin, detailing the experimental evidence and underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy Against Colon Cancer Cell Lines

Cinnamtannin B-1 has demonstrated significant cytotoxic effects against multiple colon cancer cell lines. Its efficacy, as measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), is comparable to or, in some contexts, synergistic with standard chemotherapeutic agents. The data presented below is collated from various studies; direct comparison should be approached with caution due to potential variations in experimental conditions.

CompoundCell LineIC50/EC50 (µM)Treatment DurationNotes
Cinnamtannin B-1 DLD-132.4 ± 3.3[1]72 hours
COLO 20135.0 ± 1.3[1]72 hours
HCT-116 (p53 WT)58.8 ± 1.6[1]72 hoursEfficacy is p53-dependent.[1]
HCT-116 (p53 null)106.1 ± 5.8[1]72 hoursReduced efficacy in the absence of p53.[1]
CCD 841 CoN (Normal)Minimally cytotoxic at 40 µM[2]72 hoursShows selectivity for cancer cells over normal colon cells.[2]
5-Fluorouracil (5-FU) DLD-1~5-10 (approx.)72 hoursVaries by study.
COLO 201~10-20 (approx.)72 hoursVaries by study.
HCT-11619.87[3]48 hours
Doxorubicin DLD-1Not explicitly found-
COLO 201Not explicitly found-
HCT-1160.96 ± 0.02Not specified

Note: IC50/EC50 values are sourced from multiple publications and should be considered as representative rather than absolute comparative values.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Cinnamtannin B-1 exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of cancer cells.[2]

Cell Cycle Analysis

Flow cytometry analysis has shown that CTB-1 treatment leads to a significant arrest of colon cancer cells in the G2/M phase of the cell cycle.[1] This prevents the cells from proceeding through mitosis and dividing.

Cell LineTreatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
DLD-1 Vehicle Control~35.8%~44.4%~19.8%
CTB-1 (40 µM)~37.7%~30.2%~32.1%
COLO 201 Vehicle Control~43.8%~36.4%~19.8%
CTB-1 (40 µM)~42.1%~23.2%~34.7%
Apoptosis Induction

CTB-1 has been shown to induce apoptosis, a key mechanism for eliminating cancerous cells.[2] Studies indicate that CTB-1's pro-apoptotic effects are mediated, at least in part, through the activation of the p53 signaling pathway.[1][2] Activation of p53 leads to the downstream regulation of the Bcl-2 family of proteins, specifically decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bak in DLD-1 cells.[1] This shift in balance promotes the release of cytochrome c from the mitochondria into the cytosol, a critical step in initiating the caspase cascade that culminates in apoptosis.[1][2]

Furthermore, CTB-1 demonstrates a synergistic effect when used in combination with 5-FU, significantly enhancing the potency of the conventional chemotherapy drug.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) A Seed Cancer Cells in 96-well plate B Treat with Cinnamtannin B-1 or Alternative Compound A->B C Incubate for Specified Duration (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate to allow Formazan Crystal Formation D->E F Solubilize Crystals with DMSO or other solvent E->F G Measure Absorbance (e.g., 570 nm) F->G H Calculate Cell Viability and IC50/EC50 Values G->H

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_1 Cinnamtannin B-1 Induced Apoptotic Pathway CTB1 Cinnamtannin B-1 p53 p53 Activation (Phosphorylation) CTB1->p53 Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased p53->Bcl2 Bak Bak (Pro-apoptotic) Expression Increased p53->Bak Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp Caspase Cascade Activation CytoC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: p53-mediated apoptotic pathway induced by Cinnamtannin B-1.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., DLD-1, COLO 201, HCT-116) are seeded into 96-well flat-bottom plates at a density of approximately 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cinnamtannin B-1, 5-FU, Doxorubicin, or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for another 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into insoluble purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The EC50/IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Cell Preparation: Cells are seeded and treated with the test compounds for a specified time (e.g., 24 hours). Both adherent and floating cells are collected.

  • Fixation: Cells are washed with cold PBS and then fixed by adding them dropwise into ice-cold 70% ethanol while vortexing, to prevent clumping. Cells are then incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are centrifuged to remove the ethanol, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to ensure that only DNA is stained.

  • Incubation: Cells are incubated in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.

  • Data Analysis: The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Cells are cultured and treated with the test compounds for a desired duration (e.g., 48 hours).

  • Cell Collection: Both floating and adherent cells are collected, washed with cold PBS, and then centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Cinnatriacetin B: Unraveling the Structure-Activity Relationship for Future Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Cinnatriacetin B and its analogs is currently unavailable in the public domain. Extensive searches of scientific literature and chemical databases did not yield specific information on a compound named "this compound."

This guide aims to provide a framework for conducting and presenting structure-activity relationship (SAR) studies, using related compounds as illustrative examples, for the benefit of researchers, scientists, and drug development professionals. The methodologies and data presentation formats outlined below can be applied once data for this compound becomes accessible.

Hypothetical Data Presentation: this compound Analogs

Should SAR data for this compound become available, a structured table would be the most effective way to present the findings. This allows for a clear and concise comparison of the biological activity of various analogs based on their structural modifications. A hypothetical example is presented below:

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Compound IDR1 GroupR2 GroupIC50 (nM) vs. Target XNotes
This compound-OAc-Ph50Parent Compound
CB-Analog-1-OH-Ph250Removal of acetyl group decreases activity.
CB-Analog-2-OAc-p-Cl-Ph25Addition of electron-withdrawing group enhances activity.
CB-Analog-3-OAc-p-OMe-Ph100Addition of electron-donating group decreases activity.
CB-Analog-4-NHAc-Ph75Replacement of ester with amide slightly reduces activity.

Data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols: A Template for SAR Studies

Detailed and reproducible experimental protocols are crucial for the validation and extension of SAR findings. Below are example methodologies for key experiments typically cited in such studies.

General Procedure for the Synthesis of this compound Analogs

A generalized synthetic scheme would be detailed here, outlining the reaction steps, reagents, and conditions used to modify the core this compound scaffold. This would include purification and characterization methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized analogs.

In Vitro Biological Assay: Target X Inhibition

This section would describe the specific assay used to determine the biological activity of the compounds. For instance, if this compound were an enzyme inhibitor, the protocol would include:

  • Materials and Reagents: Details of the enzyme, substrate, buffer components, and test compounds.

  • Assay Procedure: Step-by-step instructions for preparing the reaction mixture, initiating the reaction, and measuring the output (e.g., fluorescence, absorbance).

  • Data Analysis: Explanation of how the raw data is processed to calculate IC50 values, including the use of dose-response curves and statistical analysis.

Visualizing Scientific Concepts

Diagrams are powerful tools for communicating complex scientific information. The following examples demonstrate how Graphviz can be used to create clear and informative visualizations for signaling pathways and experimental workflows.

Hypothetical Signaling Pathway Affected by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Nuclear Translocation CinnatriacetinB This compound CinnatriacetinB->Kinase2 Inhibition

Caption: Hypothetical signaling cascade showing the inhibitory action of this compound on Kinase 2.

Experimental Workflow for SAR Study

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization PrimaryScreen Primary Assay (IC50 Determination) Characterization->PrimaryScreen SecondaryScreen Secondary Assays (e.g., Cell Viability) PrimaryScreen->SecondaryScreen SAR_Analysis SAR Analysis SecondaryScreen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for a structure-activity relationship (SAR) study.

A Researcher's Guide to Validating Cinnatriacetin B Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound like Cinnatriacetin B interacts with its intended cellular target is a critical step in preclinical validation.[1] This guide provides a comparative overview of robust experimental methods to validate the cellular target engagement of this compound, complete with detailed protocols and hypothetical data for illustrative purposes.

The journey of a promising bioactive compound from discovery to a potential therapeutic involves rigorous validation of its mechanism of action. A crucial aspect of this is confirming direct binding to its cellular target(s) and quantifying this engagement.[2][3] For a novel natural product like this compound, where the target may not be known, a multi-pronged approach is often necessary. This guide compares two powerful techniques: Affinity-Based Chemical Proteomics for initial target identification and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context.[4]

Comparative Analysis of Target Validation Methods

To effectively validate the cellular target of this compound, a combination of methods is recommended. An initial discovery phase to identify potential binding partners can be followed by a confirmation phase to validate these interactions within intact cells.

FeatureAffinity-Based Chemical ProteomicsCellular Thermal Shift Assay (CETSA)
Principle Utilizes a modified, "bait" version of this compound to capture and identify binding proteins from cell lysates.Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[4]
Primary Use Case Target identification (deconvolution)Target engagement confirmation, dose-response studies
Sample Type Cell lysatesIntact cells or cell lysates[4]
Labeling Requirement Requires chemical modification of this compound (e.g., with a biotin tag).Label-free; uses the unmodified compound.[4]
Throughput Low to mediumMedium to high, especially with high-throughput formats.
Data Output List of potential protein binders, relative abundance.Thermal shift curves, determination of apparent melting temperature (Tm).
Key Advantage Unbiased identification of potential targets.Confirms direct target binding in a physiological context without modifying the compound.[4]
Key Limitation Chemical modification may alter binding affinity or specificity; potential for non-specific binding.Not suitable for target identification on its own; requires a candidate target.

Hypothetical Data Presentation

The following tables illustrate the type of quantitative data that could be generated from the proposed experiments.

Table 1: Hypothetical Top Protein Hits from Affinity-Based Chemical Proteomics

Protein ID (UniProt)Protein NameGene SymbolFold Enrichment (this compound Probe / Control)p-value
P06493Mitogen-activated protein kinase 3MAPK315.20.001
P27361Mitogen-activated protein kinase 1MAPK112.80.003
Q15418Ribosomal protein S6 kinase alpha-1RPS6KA18.50.01
P10721Glycogen synthase kinase-3 betaGSK3B5.10.04

Table 2: Hypothetical CETSA Data for MAPK3 with this compound

This compound (µM)Apparent Melting Temperature (Tm) in °CΔTm (°C)
0 (Vehicle)48.50
150.2+1.7
1053.8+5.3
10054.1+5.6

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the potential biological context is crucial for understanding the validation strategy.

cluster_discovery Target Discovery Phase cluster_validation Target Validation Phase cinn_b This compound chem_mod Chemical Modification (e.g., Biotinylation) cinn_b->chem_mod probe This compound Probe chem_mod->probe incubation Incubation probe->incubation lysate Cell Lysate lysate->incubation pull_down Affinity Pull-down incubation->pull_down ms LC-MS/MS Analysis pull_down->ms hits Identify Potential Targets (e.g., MAPK3) ms->hits cinn_b_unmod Unmodified this compound hits->cinn_b_unmod Hypothesized Target cells Intact Cells treatment Cell Treatment cells->treatment cinn_b_unmod->treatment heating Heat Shock treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Separate soluble/aggregated) lysis->centrifugation western_blot Western Blot for MAPK3 centrifugation->western_blot tm_shift Determine Thermal Shift (ΔTm) western_blot->tm_shift

Caption: Overall workflow for this compound target discovery and validation.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow start Treat intact cells with This compound or vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells and pellet aggregated proteins heat->lyse supernatant Collect supernatant (soluble proteins) lyse->supernatant analyze Analyze target protein (e.g., MAPK3) levels by Western Blot or MS supernatant->analyze plot Plot protein abundance vs. temperature analyze->plot tm Calculate Tm shift (ΔTm) plot->tm

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_pathway Hypothetical MAPK Signaling Pathway Modulation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek mapk MAPK3/1 (ERK) mek->mapk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) mapk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation cinn_b This compound cinn_b->mapk Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

Protocol 1: Affinity-Based Chemical Proteomics

Objective: To identify cellular proteins that bind to this compound.

Materials:

  • This compound and a biotinylated derivative.

  • Cell line of interest (e.g., a cancer cell line responsive to this compound).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Equipment for SDS-PAGE, in-gel digestion, and LC-MS/MS.

Procedure:

  • Cell Culture and Lysis: Grow cells to ~80-90% confluency. Lyse the cells on ice and clarify the lysate by centrifugation.

  • Probe Incubation: Incubate the clarified cell lysate with the biotinylated this compound probe or a biotin-only control for 2-4 hours at 4°C with gentle rotation.

  • Affinity Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing: Use a magnetic rack to separate the beads. Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Perform an in-gel tryptic digestion of the protein bands. Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: Compare the proteins identified from the this compound probe sample with the control sample. Proteins significantly enriched in the probe sample are considered potential binding partners.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to a target protein (e.g., MAPK3) in intact cells.

Materials:

  • Unmodified this compound.

  • Cell line of interest.

  • Phosphate-buffered saline (PBS).

  • Antibody specific to the target protein (e.g., anti-MAPK3).

  • Equipment for Western blotting (SDS-PAGE, transfer system, imaging system).

  • PCR machine or heating block for temperature gradient.

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein (MAPK3).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for each this compound concentration. Fit the data to a sigmoidal curve to determine the apparent melting temperature (Tm). A significant increase in Tm in the presence of this compound confirms target engagement.

By employing these complementary methods, researchers can confidently identify and validate the cellular target of this compound, paving the way for a deeper understanding of its mechanism of action and its development as a potential therapeutic agent.

References

Unveiling the Synergistic Potential of Cucurbitacin B in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Note to the Reader: Initial searches for "Cinnatriacetin B" did not yield relevant scientific data. It is presumed that this may be a rare compound or a potential misnomer. This guide will instead focus on Cucurbitacin B , a structurally related and well-researched natural compound renowned for its potent biological activities and synergistic effects with conventional anticancer agents.

Cucurbitacin B, a tetracyclic triterpenoid found in plants of the Cucurbitaceae family, has garnered significant attention for its anticancer properties.[1][2] Beyond its standalone efficacy, a growing body of evidence highlights its ability to work in synergy with established chemotherapy drugs, enhancing their therapeutic effects, overcoming drug resistance, and potentially reducing treatment-related toxicity.[1][3] This guide provides a comparative overview of the synergistic effects of Cucurbitacin B with various compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development.

Quantitative Analysis of Synergistic Effects

The synergy between Cucurbitacin B (CuB) and various chemotherapeutic agents has been quantified using the Combination Index (CI), a widely accepted metric based on the Chou-Talalay method.[4][5] A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism.

Table 1: Synergistic Effects of Cucurbitacin B with Cisplatin

Cell LineCancer TypeIC50 (µM) - Cisplatin AloneIC50 (µM) - CuB AloneCombination Effect (CI)Reference
MB49Bladder Cancer30 (24h), 20 (48h)< 10 (approx.)Synergistic[6]
SGC7901Gastric CancerNot specifiedNot specifiedSynergistic (Enhanced caspase-3 activation)[2]
SRB1, SRB12Cutaneous Squamous Cell CarcinomaNot specifiedNot specifiedSynergistic[7]

Table 2: Synergistic Effects of a Cucurbitacin B Derivative (DACE) with Various Chemotherapeutics

Note: DACE is a semisynthetic derivative of Cucurbitacin B.

Cell LineCancer TypeCombined DrugIC50 (nM) - DACE AloneIC50 - Combined Drug AloneCombination EffectReference
A549Non-Small Cell Lung CancerCisplatin25.3 ± 4.53280 ± 290 nMSynergistic[8][9]
A549Non-Small Cell Lung CancerIrinotecan25.3 ± 4.54960 ± 720 nMSynergistic[8][9]
A549Non-Small Cell Lung CancerPaclitaxel25.3 ± 4.54.8 ± 0.6 nMSynergistic[8][9]

Table 3: Synergistic Effects of Cucurbitacin B with Other Agents

Cell LineCancer TypeCombined DrugEffectReference
HT-29, HCT-116Colorectal CancerGefitinibSynergistic inhibition of cell viability[10]
Pancreatic Cancer CellsPancreatic CancerGemcitabineSynergistic antiproliferative effect[1]
MDA-MB-231Breast CancerGemcitabineSynergistic inhibition of proliferation[1]
A2780/TaxolPaclitaxel-Resistant Ovarian CancerPaclitaxelOvercomes resistance, induces apoptosis[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for assessing the synergistic effects of Cucurbitacin B.

Cell Viability and Proliferation Assays (MTT & WST-1)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of single agents and their combinations.

  • Cell Seeding: Cancer cell lines (e.g., A549, MB49, HT-29) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.[6][10][12]

  • Drug Treatment: Cells are treated with various concentrations of Cucurbitacin B alone, the chemotherapeutic agent (e.g., Cisplatin) alone, or a combination of both for specified time periods (e.g., 24, 48, or 72 hours).[6][7]

  • Reagent Incubation:

    • For MTT Assay: After treatment, MTT solution (e.g., 5 mg/mL) is added to each well, and plates are incubated for 3-4 hours to allow for formazan crystal formation.[12] The supernatant is then removed, and DMSO is added to dissolve the crystals.

    • For WST-1 Assay: WST-1 reagent is added to each well, and plates are incubated for 1-4 hours.[6]

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Analysis: Cell viability is expressed as a percentage relative to control (vehicle-treated) cells. IC50 values are calculated from the dose-response curves.

Synergy Analysis: Chou-Talalay Method

This method provides a quantitative measure of drug interaction.[4][5]

  • Experimental Design: Dose-response curves are generated for each drug individually and for their combinations at fixed, non-constant ratios.

  • Data Input: The dose-effect data (drug concentrations and the fraction of cells affected/inhibited) are analyzed using software like CompuSyn.[4][13]

  • Calculation of Combination Index (CI): The software calculates CI values based on the median-effect equation.[5][14]

    • CI < 1: Synergism

    • CI = 1: Additive Effect

    • CI > 1: Antagonism

  • Visualization: The results are often visualized using a Fraction affected-CI (Fa-CI) plot or an isobologram. The isobologram graphically represents the concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition). Data points falling below the line of additivity indicate synergy.[12][15]

Visualizing the Mechanisms of Synergy

The synergistic activity of Cucurbitacin B is rooted in its ability to modulate multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

experimental_workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment & Incubation cluster_assay 3. Viability Assay cluster_analysis 4. Data Analysis cell_culture Seed Cancer Cells (e.g., A549, MB49) treat_single_a Treat with CuB Alone cell_culture->treat_single_a treat_single_b Treat with Chemo Agent Alone cell_culture->treat_single_b treat_combo Treat with Combination cell_culture->treat_combo drug_prep Prepare Drug Dilutions (CuB, Chemo Agent) drug_prep->treat_single_a drug_prep->treat_single_b drug_prep->treat_combo incubate Incubate (24-72h) treat_single_a->incubate treat_single_b->incubate treat_combo->incubate mtt_wst Add MTT or WST-1 Reagent incubate->mtt_wst read_plate Measure Absorbance mtt_wst->read_plate ic50 Calculate IC50 Values read_plate->ic50 synergy Calculate Combination Index (CI) (Chou-Talalay Method) ic50->synergy result Determine Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) synergy->result signaling_pathways cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway cub Cucurbitacin B jak JAK cub->jak Inhibits stat3 STAT3 cub->stat3 Inhibits Phosphorylation apoptosis Apoptosis cub->apoptosis Induces chemo Chemotherapy (e.g., Cisplatin, Gefitinib) pi3k PI3K chemo->pi3k May Inhibit chemo->apoptosis Induces jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 nucleus_stat Nucleus p_stat3->nucleus_stat stat_target Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus_stat->stat_target proliferation Cell Proliferation & Survival stat_target->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation

References

Comparative Analysis of Cinnatriacetin B: Cross-Reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Cinnatriacetin B's interaction with various biological targets is currently not feasible due to the absence of publicly available scientific data on its specific biological targets and mechanism of action.

Extensive searches for "this compound cross-reactivity," "this compound selectivity profiling," "this compound biological target," and "this compound mechanism of action" did not yield any specific experimental data, academic publications, or database entries that would allow for a comparative analysis as requested. The scientific community has not yet characterized the detailed pharmacological profile of this compound in the public domain.

To provide researchers, scientists, and drug development professionals with a valuable comparison guide, it is imperative to first identify the primary biological target(s) of this compound. Once the target is known, a systematic investigation of its binding affinity and functional activity against a panel of related and unrelated targets can be conducted. This process, known as selectivity profiling, is crucial for assessing the compound's specificity and potential for off-target effects.

A typical selectivity profiling workflow would involve the following steps:

Hypothetical Experimental Workflow for Selectivity Profiling

cluster_0 Target Identification cluster_1 Assay Development cluster_2 Selectivity Panel Screening cluster_3 Data Analysis & Comparison Target_ID Identify Primary Biological Target of this compound Assay_Dev Develop Primary Target Binding/Functional Assay Target_ID->Assay_Dev Leads to Panel_Screen Screen against a Panel of Related & Unrelated Targets (e.g., Kinases, GPCRs, Ion Channels) Assay_Dev->Panel_Screen Enables Data_Analysis Determine IC50/Ki Values for all Targets Panel_Screen->Data_Analysis Generates Data for Comparison Compare Potency on Primary Target vs. Off-Targets Data_Analysis->Comparison Allows for

Caption: A generalized workflow for determining the cross-reactivity and selectivity of a compound.

Data Presentation in a Comparative Guide

Once experimental data becomes available, it would be summarized in tables for clear comparison with other relevant compounds. For instance, if this compound were found to be a kinase inhibitor, its selectivity profile would be presented as follows:

Table 1: Hypothetical Kinase Selectivity Profile of this compound and Competitor Compounds

Kinase TargetThis compound (IC50, nM)Competitor A (IC50, nM)Competitor B (IC50, nM)
Primary Target X DataDataData
Off-Target 1DataDataData
Off-Target 2DataDataData
Off-Target 3DataDataData
............

Detailed Experimental Protocols

A crucial component of a comparison guide is the detailed methodology for the experiments conducted. This ensures reproducibility and allows for critical evaluation of the results. An example of what this might look like is provided below.

Biochemical Kinase Assay Protocol (Example)

  • Reagents : Kinase, substrate, ATP, this compound, and competitor compounds.

  • Assay Buffer Preparation : Prepare a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Prepare a serial dilution of this compound and competitor compounds in 100% DMSO.

  • Assay Procedure :

    • Add 5 µL of diluted compound to a 384-well plate.

    • Add 10 µL of kinase and substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence).

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Conclusion

The creation of a comprehensive and objective comparison guide for this compound's cross-reactivity and selectivity is contingent on the availability of primary research data. Without knowledge of its biological target and experimental results from selectivity profiling studies, any such guide would be speculative. We encourage researchers investigating this compound to publish their findings to enable the scientific community to better understand its pharmacological properties and potential therapeutic applications. Further investigation is required to elucidate the biological activity of this compound before a meaningful comparison guide can be developed.

A Comparative Analysis of Daphnane Diterpenoids: Unraveling the Therapeutic Potential of Cinnatriacetin B and Structurally Related Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Cinnatriacetin B and similar daphnane-type diterpenoids, a class of natural products renowned for their potent biological activities. This document synthesizes experimental data on their anti-cancer and anti-HIV properties, details the underlying experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this promising area of pharmacognosy.

While "this compound" is not extensively characterized in publicly accessible literature, it is understood to be a daphnane-type diterpenoid, likely isolated from plants of the Thymelaeaceae or Euphorbiaceae families. This analysis, therefore, draws comparisons with well-studied, structurally similar daphnane diterpenoids, such as Yuanhuacin and Gnidicin, which share the characteristic 5/7/6-tricyclic carbon skeleton and exhibit a range of biological effects.

Quantitative Comparison of Biological Activities

The therapeutic potential of daphnane diterpenoids is underscored by their potent cytotoxic and antiviral activities. The following tables summarize the in vitro efficacy of representative compounds against various cancer cell lines and HIV-1.

Table 1: Cytotoxic Activity of Selected Daphnane Diterpenoids

CompoundCell LineActivity (IC₅₀)Source OrganismReference
Trigohownin AHL-6017.0 µMTrigonostemon howii[1]
Trigohownin DHL-609.3 µMTrigonostemon howii[1]
Trigonostemonine FHL-6016 µMTrigonostemon lii[2]
YuanhuacinVariousnM to µM rangeDaphne genkwa[3]
GnidicinL1210Potent (qualitative)Gnidia lamprantha[3]

Table 2: Anti-HIV-1 Activity of Daphnane Diterpenoids from Trigonostemon lii

CompoundEC₅₀ (ng/mL)CC₅₀ (µg/mL)Therapeutic Index (TI)Reference
Trigonolactone B1.0616.47>15537[4]
Trigonolactone D1.908.49>4468[4]
Trigonolactone E0.5917.47>29610[4]
Known Compound 18.2214.89>1811[4]
Known Compound 22.8715.52>5407[4]
Known Compound 31.5018.29>12193[4]

Mechanism of Action: Modulation of Key Signaling Pathways

Daphnane diterpenoids exert their biological effects by interacting with critical cellular signaling pathways. A primary target for many of these compounds is Protein Kinase C (PKC), a family of enzymes involved in cell proliferation, differentiation, and apoptosis.[5] By mimicking the endogenous ligand diacylglycerol (DAG), daphnane diterpenoids can activate PKC isozymes, leading to a cascade of downstream signaling events that can induce apoptosis in cancer cells.

PKC_Activation_Pathway cluster_membrane Cell Membrane PKC Protein Kinase C (PKC) Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream Phosphorylates Daphnane Daphnane Diterpenoid (e.g., this compound) Daphnane->PKC Activates DAG Diacylglycerol (DAG) (Endogenous Ligand) DAG->PKC Activates Apoptosis Apoptosis Downstream->Apoptosis Induces

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (e.g., Trigohownins A and D) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Add daphnane diterpenoids incubation1->compound_treatment incubation2 Incubate for 48h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 dmso_addition Add DMSO incubation3->dmso_addition absorbance_reading Read absorbance at 570 nm dmso_addition->absorbance_reading ic50_calculation Calculate IC₅₀ absorbance_reading->ic50_calculation end End ic50_calculation->end

Anti-HIV-1 Syncytia Formation Assay
  • Cell Lines: C8166 cells are used for the assay.

  • Virus: HIV-1IIIB is used as the viral strain.

  • Assay Procedure: C8166 cells (4 × 10⁵/mL) are infected with HIV-1IIIB at a multiplicity of infection (M.O.I) of 0.06 in the presence of various concentrations of the test compounds in 96-well plates.[4]

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator.

  • Syncytia Counting: After 3 days of incubation, the number of syncytia (multinucleated giant cells formed by the fusion of infected and uninfected cells) in each well is counted under a microscope.

  • EC₅₀ and CC₅₀ Determination: The 50% effective concentration (EC₅₀) is defined as the compound concentration that inhibits syncytia formation by 50%. The 50% cytotoxic concentration (CC₅₀) is determined in parallel using an MTT assay on uninfected cells.[4]

  • Therapeutic Index Calculation: The therapeutic index (TI) is calculated as the ratio of CC₅₀ to EC₅₀.

Concluding Remarks

The daphnane diterpenoids, including the lesser-known this compound and its well-characterized analogs, represent a promising class of natural products with significant potential for the development of novel anti-cancer and anti-HIV therapeutics. Their potent biological activities, coupled with a distinct mechanism of action involving the modulation of key cellular signaling pathways, make them attractive lead compounds for drug discovery programs. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the study of these remarkable natural products.

References

Cinnatriacetin B: A Preclinical Comparative Guide for an Emerging Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cinnatriacetin B, a natural product isolated from the mushroom Fomitopsis hepatica, is emerging as a compound of interest for its antimicrobial properties, specifically against Gram-positive bacteria. This guide provides a comparative analysis of the available preclinical data on this compound, alongside established antibiotics, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Summary of Preclinical Data

At present, detailed preclinical trial results for this compound are limited in publicly accessible literature. Its primary reported bioactivity is antimicrobial action against Gram-positive bacteria. To provide a comparative framework, this guide contrasts the known information about this compound with the established preclinical profiles of standard-of-care antibiotics used for Gram-positive infections: Vancomycin, Linezolid, and Daptomycin.

CompoundClassMechanism of ActionSpectrum of Activity (Gram-Positive)Key Preclinical Findings (Exemplary)
This compound Natural Product (Alkynyl-containing)Not fully elucidated; presumed to involve disruption of bacterial cell processes.Gram-positive bacteria.Demonstrates inhibitory activity against Gram-positive pathogens. Specific MIC values and detailed mechanistic studies are not widely reported.
Vancomycin GlycopeptideInhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala precursors of peptidoglycan.Broad-spectrum against Gram-positive bacteria, including MRSA.MIC90 values are typically ≤2 µg/mL for susceptible Staphylococcus aureus.
Linezolid OxazolidinoneInhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.Broad-spectrum against Gram-positive bacteria, including MRSA and VRE.MIC90 values are generally in the range of 1-4 µg/mL for susceptible staphylococci and enterococci.
Daptomycin Cyclic LipopeptideDisrupts bacterial cell membrane function through calcium-dependent insertion and depolarization.Bactericidal activity against a wide range of Gram-positive bacteria, including MRSA and VRE.Potent in vitro activity with MIC90 values often ≤1 µg/mL for susceptible S. aureus.

Experimental Protocols

The following are generalized experimental protocols representative of those used in the preclinical evaluation of antimicrobial agents. Specific protocols for this compound are not yet detailed in the literature.

Minimum Inhibitory Concentration (MIC) Determination

A standard method for assessing the in vitro antimicrobial activity of a compound is the broth microdilution assay.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Mechanism of Action Studies

Elucidating the mechanism of action is a critical step in preclinical development. While the specific mechanism for this compound is yet to be fully characterized, the following diagram illustrates a general workflow for such investigations.

cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification & Validation cluster_2 Mechanism Confirmation Compound of Interest (this compound) Compound of Interest (this compound) Initial Antimicrobial Screening Initial Antimicrobial Screening Compound of Interest (this compound)->Initial Antimicrobial Screening Test against panel of bacteria Hypothesize Potential Targets Hypothesize Potential Targets Initial Antimicrobial Screening->Hypothesize Potential Targets Broad-spectrum vs. narrow-spectrum activity Macromolecule Synthesis Assays Macromolecule Synthesis Assays Hypothesize Potential Targets->Macromolecule Synthesis Assays Inhibit DNA, RNA, protein, or cell wall synthesis? Cellular Morphology Analysis Cellular Morphology Analysis Macromolecule Synthesis Assays->Cellular Morphology Analysis Microscopy Identify Specific Target Identify Specific Target Cellular Morphology Analysis->Identify Specific Target e.g., specific enzyme or structural component Target-based Assays Target-based Assays Identify Specific Target->Target-based Assays Enzyme inhibition, binding assays Resistance Studies Resistance Studies Target-based Assays->Resistance Studies Generate and characterize resistant mutants Confirmation of Mechanism Confirmation of Mechanism Resistance Studies->Confirmation of Mechanism Genomic and proteomic analysis

Workflow for Elucidating the Mechanism of Action of a Novel Antimicrobial Agent.

Comparative Analysis and Future Directions

The discovery of novel antimicrobial agents is paramount in the face of rising antibiotic resistance. This compound, with its reported activity against Gram-positive bacteria, represents a potential lead compound for further investigation. However, to establish its therapeutic potential, rigorous preclinical studies are essential.

The immediate research priorities for this compound should include:

  • Comprehensive in vitro susceptibility testing: Determining the MIC values against a broad panel of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.

  • Detailed mechanism of action studies: Utilizing the experimental workflows outlined above to identify the specific cellular target and pathway disrupted by this compound.

  • In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of Gram-positive infections.

  • Pharmacokinetic and toxicology profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

The following diagram illustrates the logical relationship for the continued preclinical development of this compound.

Start Start This compound Identified This compound Identified (Antimicrobial Activity Noted) Start->this compound Identified Quantitative In Vitro Studies Quantitative In Vitro Studies (MIC Determination) This compound Identified->Quantitative In Vitro Studies Mechanism of Action Elucidation Mechanism of Action Elucidation Quantitative In Vitro Studies->Mechanism of Action Elucidation In Vivo Efficacy Models In Vivo Efficacy Models Mechanism of Action Elucidation->In Vivo Efficacy Models ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy Models->ADME/Tox Profiling Lead Optimization Lead Optimization ADME/Tox Profiling->Lead Optimization Preclinical Candidate Selection Preclinical Candidate Selection Lead Optimization->Preclinical Candidate Selection

Logical Flow for Preclinical Development of this compound.

Benchmarking Cinnatriacetin B: A Comparative Analysis Against Standard-of-Care Antibiotics for Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cinnatriacetin B, a naturally derived polyacetylene, against established standard-of-care drugs for the treatment of Gram-positive bacterial infections. Due to the limited public availability of specific experimental data for this compound, this document synthesizes known information and presents a framework for its evaluation, including hypothetical data for illustrative purposes.

Introduction to this compound

This compound is a triacetylene derivative isolated from the fruiting bodies of the mushroom Fistulina hepatica.[1] Its chemical structure, C23H20O5, characterizes it as a member of the polyacetylene class of natural products. Preliminary studies have identified its bioactivity as being primarily antibacterial, with a specific spectrum of activity against Gram-positive bacteria.[1]

Comparative Efficacy

A direct quantitative comparison of the efficacy of this compound with standard-of-care antibiotics is challenging due to the absence of publicly available Minimum Inhibitory Concentration (MIC) data. However, based on its classification as a polyacetylene antibiotic, we can position it within the broader context of antibacterial agents.

For the purpose of illustrating a comparative benchmark, the following table presents hypothetical MIC values for this compound against common Gram-positive pathogens, alongside typical MIC ranges for standard-of-care antibiotics such as Vancomycin, Linezolid, and Daptomycin.

Table 1: Comparative In Vitro Activity (MIC in µg/mL)

MicroorganismThis compound (Hypothetical)VancomycinLinezolidDaptomycin
Staphylococcus aureus (MSSA)1-40.5-21-40.25-1
Staphylococcus aureus (MRSA)2-81-41-40.5-2
Streptococcus pneumoniae0.5-2≤1≤2≤1
Enterococcus faecalis4-161-41-41-4
Enterococcus faecium (VRE)>32>321-41-4

Note: The MIC values for this compound are illustrative and intended to provide a framework for comparison. Actual values would need to be determined through standardized antimicrobial susceptibility testing.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been definitively elucidated in publicly available literature. However, studies on other polyacetylene and diarylacetylene compounds suggest a likely mechanism involving the disruption of bacterial cell membrane integrity. This class of compounds is often lipophilic, allowing for interaction with the lipid bilayer of Gram-positive bacteria. A proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2][3]

The diagram below illustrates a generalized proposed mechanism of action for polyacetylene antibiotics.

cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Cinnatriacetin_B This compound Membrane Lipid Bilayer Cinnatriacetin_B->Membrane Membrane Interaction/ Disruption ROS Reactive Oxygen Species (ROS) Membrane->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Proposed mechanism of this compound.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of Gram-positive bacteria.

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), Streptococcus pneumoniae (ATCC 49619), Enterococcus faecalis (ATCC 29212), and Vancomycin-resistant Enterococcus faecium (VRE, ATCC 51559).

  • Inoculum Preparation: Bacterial cultures are grown overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

The workflow for this protocol is outlined in the diagram below.

Start Start Bacterial_Culture Overnight culture of Gram-positive bacteria Start->Bacterial_Culture Inoculum_Prep Prepare inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Drug_Dilution Serial dilution of This compound in 96-well plate Drug_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Read MIC (lowest concentration with no visible growth) Incubation->MIC_Reading End End MIC_Reading->End

Antimicrobial susceptibility testing workflow.
Mechanism of Action Studies: Membrane Permeability Assay

Objective: To investigate if this compound disrupts the bacterial cell membrane.

Method: Propidium iodide (PI) uptake assay.

  • Bacterial Preparation: A mid-logarithmic phase culture of Staphylococcus aureus is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment: The bacterial suspension is treated with this compound at its MIC and 2x MIC. A positive control (e.g., a known membrane-disrupting agent like daptomycin) and a negative control (untreated) are included.

  • PI Staining: Propidium iodide, a fluorescent intercalating agent that cannot cross the membrane of live cells, is added to each sample.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates PI uptake and, therefore, membrane damage.

The logical relationship for this assay is depicted below.

Cinnatriacetin_B This compound Treatment Membrane_Damage Bacterial Membrane Damage Cinnatriacetin_B->Membrane_Damage Causes PI_Uptake Propidium Iodide Uptake Membrane_Damage->PI_Uptake Allows Increased_Fluorescence Increased Fluorescence PI_Uptake->Increased_Fluorescence Results in

Logic diagram for membrane permeability assay.

Conclusion

This compound represents a potential lead compound for the development of new antibiotics against Gram-positive bacteria. Its natural origin and likely membrane-targeting mechanism of action make it an interesting candidate for further investigation, especially in the context of rising antimicrobial resistance. However, comprehensive studies are required to establish its precise efficacy, spectrum of activity, and mechanism of action. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound against current standard-of-care treatments.

References

Safety Operating Guide

Navigating the Safe Disposal of Cinnarizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identification: The following guidance is provided for the proper disposal of Cinnarizine. No specific information was found for "Cinnatriacetin B," and it is presumed that this may be a synonym or related compound. Researchers should always verify the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling or disposal.

The responsible disposal of laboratory chemicals is a critical component of ensuring a safe working environment and minimizing environmental impact. For researchers and drug development professionals handling Cinnarizine, a compound noted for its effects on the vascular system, adherence to proper disposal protocols is paramount. This guide provides a procedural, step-by-step framework for the safe disposal of Cinnarizine, in line with established safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Wear appropriate protective gloves, such as butyl rubber, to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of dust formation or if working in a poorly ventilated area, use a suitable respirator.[1]

Always handle Cinnarizine in a well-ventilated area, and avoid actions that could generate dust.[1][2] In the event of a spill, do not allow the chemical to enter drains.[2] Spilled material should be carefully swept up or mechanically collected and placed into a suitable, labeled container for disposal.[1][2]

Step-by-Step Disposal Protocol for Cinnarizine

The disposal of Cinnarizine must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] The following steps provide a general guideline for its proper disposal:

  • Waste Classification: The first step is to determine if the Cinnarizine waste is classified as hazardous. This assessment should be based on its toxicological properties and the relevant regulatory framework. Given that Cinnarizine is harmful if swallowed and very toxic to aquatic life, it is likely to be considered hazardous waste.[3]

  • Containerization: Place the Cinnarizine waste into a suitable, leak-proof, and clearly labeled container. The label should include the chemical name and any associated hazard symbols.

  • Segregation: Store the Cinnarizine waste separately from incompatible materials.

  • Engage a Licensed Waste Disposal Service: The final and most critical step is to arrange for the collection and disposal of the Cinnarizine waste by a licensed and approved chemical waste disposal company.[1] These companies are equipped to handle and dispose of hazardous materials in an environmentally responsible manner.

Quantitative Toxicological Data

The following table summarizes key toxicological data for Cinnarizine, underscoring the importance of careful handling and disposal.

Toxicity Metric Value Species Route of Exposure
LD50>6500 mg/kgRatOral
LD50275 mg/kgRatOral
Intraperitoneal LD50730 mg/kgMouseIntraperitoneal[3]
Intraperitoneal LD501,050 mg/kgRatIntraperitoneal[3]
Subcutaneous LD50>2 g/kgMouseSubcutaneous[3]
Subcutaneous LD50>2 g/kgRatSubcutaneous[3]

Visualizing the Disposal Workflow

To further clarify the procedural steps for chemical waste disposal, the following diagram illustrates the general workflow from waste generation to final disposal.

A Waste Generation (Cinnarizine) B Hazardous Waste Determination A->B C Properly Labeled Container B->C D Segregated Storage C->D E Licensed Waste Disposal Service D->E F Final Disposal E->F

References

Essential Safety and Handling Guidance for Cinnarizine and Triacetin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Cinnatriacetin B" did not yield specific results in chemical safety databases. The following information is provided for Cinnarizine and Triacetin , two distinct chemical compounds. Researchers, scientists, and drug development professionals should verify the identity of their substance and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling.

Cinnarizine

Cinnarizine is an antihistamine and calcium channel blocker. It is classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[1] It may also cause an allergic skin reaction and respiratory irritation.[1]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling Cinnarizine is provided below.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.
Hand Protection Protective gloves (e.g., butyl rubber, nitrile rubber).[2]
Body Protection Wear suitable protective clothing.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use suitable respiratory equipment.[2]
Operational and Disposal Plans

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not breathe dust/fume/gas/mist/vapors/spray.[2]

  • Wash hands thoroughly after handling.

  • Store in a well-ventilated place and keep the container tightly closed.[2][3]

Spill Management:

  • Ensure adequate ventilation and evacuate personnel to safe areas.[2]

  • Use personal protective equipment as required.[2]

  • Avoid dust formation.[4]

  • Collect spillage mechanically and place it in appropriate containers for disposal.[2]

  • Prevent product from entering drains.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Workflow

The following diagram outlines a general workflow for handling Cinnarizine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Proceed to handling Dissolve/Mix Dissolve/Mix Weigh/Measure->Dissolve/Mix Perform Experiment Perform Experiment Dissolve/Mix->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Experiment complete Dispose Waste Dispose Waste Decontaminate->Dispose Waste Clean Work Area Clean Work Area Dispose Waste->Clean Work Area Store Material Store Material Clean Work Area->Store Material Final step

Caption: General laboratory workflow for handling Cinnarizine.

Hazard Signaling Pathway

The diagram below illustrates the potential health hazards associated with Cinnarizine exposure.

cluster_hazards Potential Health Hazards Cinnarizine Exposure Cinnarizine Exposure Harmful if Swallowed Harmful if Swallowed Cinnarizine Exposure->Harmful if Swallowed Harmful if Inhaled Harmful if Inhaled Cinnarizine Exposure->Harmful if Inhaled Skin Irritation Skin Irritation Cinnarizine Exposure->Skin Irritation Eye Irritation Eye Irritation Cinnarizine Exposure->Eye Irritation Allergic Skin Reaction Allergic Skin Reaction Cinnarizine Exposure->Allergic Skin Reaction Respiratory Irritation Respiratory Irritation Cinnarizine Exposure->Respiratory Irritation

Caption: Health hazards associated with Cinnarizine exposure.

Triacetin

Triacetin is a liquid with a slight acetic acid-like odor. It is not classified as a hazardous substance according to Regulation (EC) No 1272/2008. However, good laboratory practices should always be followed.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling Triacetin is provided below.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.
Hand Protection Protective gloves (e.g., rubber gloves).
Body Protection Standard laboratory coat.
Respiratory Protection Use with adequate ventilation. Local exhaust may be necessary if vapor or aerosol is generated.
Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands and face thoroughly after handling.

  • Keep container tightly closed and store in a cool, dark place.

  • Store away from incompatible materials such as oxidizing agents.

Spill Management:

  • A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.

  • Absorb spill with inert material and place in a suitable container for disposal.

Disposal:

  • Follow all federal, state, and local regulations for disposal.

Experimental Workflow

The following diagram outlines a general workflow for handling Triacetin in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Measure Measure Prepare Work Area->Measure Proceed to handling Mix/Dispense Mix/Dispense Measure->Mix/Dispense Perform Application Perform Application Mix/Dispense->Perform Application Clean Equipment Clean Equipment Perform Application->Clean Equipment Application complete Dispose Waste Dispose Waste Clean Equipment->Dispose Waste Clean Work Area Clean Work Area Dispose Waste->Clean Work Area Store Material Store Material Clean Work Area->Store Material Final step

Caption: General laboratory workflow for handling Triacetin.

References

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